JH-RE-06
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2-(2,4-dichloroanilino)-3-(3-methylbutanoyl)-5-nitro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O4/c1-9(2)7-15(27)17-19(28)16-14(26(29)30)6-4-11(22)18(16)25-20(17)24-13-5-3-10(21)8-12(13)23/h3-6,8-9H,7H2,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTXIQCBQIKIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Cl)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is JH-RE-06 antigen retrieval solution?
An In-depth Technical Guide to Antigen Retrieval Solutions for Immunohistochemistry
Introduction
Antigen retrieval is a critical process in immunohistochemistry (IHC) for unmasking epitopes that have been masked by formalin fixation.[1][2] Formalin, a common fixative, creates methylene bridges that cross-link proteins, which, while preserving tissue morphology, can block antibody access to the target antigen, leading to weak or false-negative staining results.[3][4] Antigen retrieval techniques are designed to break these cross-links, restoring the antigen's three-dimensional structure and allowing for effective antibody binding.[3] This guide provides a comprehensive overview of the principles, methods, and common solutions used for antigen retrieval, aimed at researchers, scientists, and drug development professionals.
Core Principles of Antigen Retrieval
The primary goal of antigen retrieval is to reverse the chemical modifications introduced by aldehyde-based fixatives. This is typically achieved through two main approaches: Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating tissue sections in a specific buffer solution. The combination of heat and the chemical properties of the buffer (particularly pH) work to break the methylene cross-links.[5] It is believed that thermal energy helps to hydrolyze these bonds and allows the protein to refold, exposing the epitope.[5][6]
-
Proteolytic-Induced Epitope Retrieval (PIER): This method utilizes enzymes to digest the proteins surrounding the epitope, thereby unmasking it.[1][2] While effective for some antigens, PIER can be a harsher method and may damage tissue morphology if not carefully optimized.[7]
Common Antigen Retrieval Solutions and Their Properties
The choice of antigen retrieval solution is critical and often depends on the specific antigen, antibody, and tissue type. Optimization is frequently required to achieve the best staining results.[7]
| Solution | Typical pH | Composition | Common Applications & Notes |
| Citrate Buffer | 6.0 | 10mM Sodium Citrate or 10mM Citric Acid, often with 0.05% Tween 20.[8] | Widely used and effective for many antigens.[9] It is generally considered gentle on tissue morphology.[10] A common starting point for optimization.[8] |
| Tris-EDTA Buffer | 9.0 | 10mM Tris Base, 1mM EDTA, often with 0.05% Tween 20.[11] | More effective for certain antigens, particularly some nuclear proteins and phosphoproteins, that are difficult to retrieve with citrate buffer.[10][12] Can sometimes lead to increased background staining and may be more damaging to tissue.[10] |
| EDTA Buffer | 8.0 | 1mM EDTA with pH adjusted with NaOH. | An alternative to Tris-EDTA, it can provide excellent antigen recovery but may also enhance tissue damage compared to citrate-based buffers.[9] |
| Tris-HCl Buffer | 8.0 - 10.0 | 0.1M - 0.5M Tris-HCl.[9] | Another alkaline retrieval solution that can be effective for a range of antigens. |
| Proteinase K | N/A | Typically 20 µg/mL in TE-CaCl2 buffer. | A common enzyme for PIER.[2] Incubation time and temperature must be carefully controlled to avoid tissue damage. |
| Trypsin | N/A | Typically 0.05% - 0.1% in buffer.[1] | Another frequently used enzyme for PIER.[2] |
| Pepsin | N/A | Typically used for detecting interstitial antigens like collagen and fibronectin.[1] | An enzyme used in PIER.[1] |
Experimental Protocols
Below are generalized protocols for HIER and PIER. It is crucial to note that optimal conditions, including incubation times, temperatures, and solution concentrations, should be determined empirically for each specific antibody and tissue.
Heat-Induced Epitope Retrieval (HIER) Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 1 minute each.
-
Rinse in distilled water.[8]
-
-
Heating:
-
Pre-heat the antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0) to 95-100°C in a staining dish within a heating apparatus (e.g., water bath, steamer, or microwave).[8][13]
-
Immerse the slides in the pre-heated solution.
-
Heat for 10-40 minutes. The optimal time will vary.[8][11] For microwaves, a common protocol is to heat at a high setting for an initial period to bring to a boil, followed by a lower power setting to maintain a sub-boiling temperature.
-
-
Cooling:
-
Washing:
-
Rinse the slides in a wash buffer (e.g., PBS or TBS) two times for 2 minutes each.[13]
-
The slides are now ready for the blocking step of the IHC protocol.
-
Proteolytic-Induced Epitope Retrieval (PIER) Protocol
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for HIER.
-
-
Enzymatic Digestion:
-
Prepare the enzyme solution (e.g., 0.05% Trypsin) and pre-heat it to 37°C.
-
Cover the tissue section with the pre-heated enzyme solution.
-
Incubate in a humidified chamber at 37°C for 10-30 minutes. The optimal time needs to be determined for each antigen.[1]
-
-
Stopping the Reaction:
-
Remove the slides and rinse them with running tap water for 3 minutes to stop the enzymatic reaction.[1]
-
-
Washing:
-
Rinse the slides in a wash buffer.
-
The slides are now ready for the blocking step of the IHC protocol.
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the conceptual basis of antigen retrieval and a typical workflow for immunohistochemistry.
References
- 1. bosterbio.com [bosterbio.com]
- 2. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]
- 5. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 6. The Pathologist | HIER, Further, Faster [thepathologist.com]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 9. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortislife.com [fortislife.com]
- 11. Tris-EDTA Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 12. biomarq.net [biomarq.net]
- 13. antibodiesinc.com [antibodiesinc.com]
JH-RE-06 principle of antigen retrieval
Clarification Regarding JH-RE-06
Initial research indicates a misunderstanding in the topic "." The compound this compound is a potent inhibitor of the REV1-REV7 protein-protein interface, playing a crucial role in mutagenic translesion synthesis (TLS) by disrupting the recruitment of mutagenic POL ζ.[1][2][3][4][5] It is utilized in cancer research to enhance the efficacy of chemotherapy agents like cisplatin by preventing DNA damage tolerance in tumor cells.[1][3][4][5] The available scientific literature does not associate this compound with the principles or techniques of antigen retrieval in immunohistochemistry (IHC).
This guide will, therefore, focus on the core principles of antigen retrieval, a critical step in IHC for unmasking epitopes in formalin-fixed, paraffin-embedded (FFPE) tissues.
An In-depth Technical Guide on the Core Principles of Antigen Retrieval
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the fundamental principles, methodologies, and technical considerations of antigen retrieval in immunohistochemistry.
The Core Principle of Antigen Retrieval
Formalin fixation is a standard procedure for preserving tissue morphology. However, it creates methylene bridges and other cross-links between proteins, which can mask the antigenic sites (epitopes) that antibodies target in IHC.[6][7][8][9] This masking prevents the antibody from binding to its target, leading to weak or false-negative staining results.[7][10]
Antigen retrieval is a pretreatment process that aims to reverse this formalin-induced masking, thereby restoring the epitope's accessibility to the primary antibody.[6][7][9][10] The two primary methods for antigen retrieval are Heat-Induced Epitope Retrieval (HIER) and Protease-Induced Epitope Retrieval (PIER).[9][11]
Mechanisms of Antigen Retrieval
The precise mechanisms of antigen retrieval are not fully elucidated but are thought to involve several processes:
-
Breaking of Cross-links: The most widely accepted theory is that antigen retrieval methods, particularly HIER, break the methylene bridges formed by formalin fixation.[6][7][8][9] This "unmasking" re-exposes the epitope.[12]
-
Protein Denaturation and Refolding: Heat can denature the proteins, causing them to unfold and allowing the antibody to access the previously hidden epitope.[13] Subsequent cooling may allow the epitope to re-form in a conformation that is recognizable by the antibody.[6]
-
Calcium Chelation: Some HIER buffers, such as those containing citrate and EDTA, are effective calcium chelators. One theory suggests that the removal of calcium ions from the sites of cross-links may contribute to the retrieval process.[8]
Methods of Antigen Retrieval
HIER is the most common method for antigen retrieval and involves heating the tissue sections in a specific buffer solution.[7][9]
Key Parameters Influencing HIER:
| Parameter | Description | Common Options/Ranges | Impact on Staining |
| Heating Method | The apparatus used to apply heat. | Microwave, pressure cooker, water bath, vegetable steamer, autoclave.[6][7][8][10][11] | Higher temperatures generally lead to more effective retrieval but can risk tissue damage.[8][14] |
| Temperature | The temperature at which the retrieval is performed. | 95°C - 120°C.[8][11][14] | Higher temperatures can reduce heating time but may cause tissue morphology damage.[8] |
| Heating Duration | The length of time the tissue is heated. | 5 - 30 minutes.[11][14] | Needs to be optimized with temperature; longer times at lower temperatures can be equivalent to shorter times at higher temperatures.[8] |
| Buffer pH | The pH of the retrieval solution. | Acidic (e.g., Citrate pH 6.0), Basic/Alkaline (e.g., Tris-EDTA pH 9.0).[7][11][14] | The optimal pH is antigen-dependent. Alkaline buffers are often more effective for a wider range of antigens.[14] |
| Buffer Composition | The chemical makeup of the retrieval solution. | Sodium Citrate, Tris-EDTA, EDTA.[7] | The choice of buffer can significantly impact the staining of specific antigens. |
PIER utilizes enzymes to digest proteins that may be masking the epitope.[11]
Common Enzymes Used in PIER:
| Enzyme | Typical Concentration | Incubation Time | Notes |
| Proteinase K | 20 µg/mL | 10-20 minutes | Can be harsh and may damage tissue morphology. |
| Trypsin | 0.05% - 0.1% | 10-15 minutes | A commonly used enzyme for PIER. |
| Pepsin | 0.1% | 10-20 minutes | Often used for specific antibodies. |
Considerations for PIER:
-
PIER is generally less effective than HIER for many antigens.[11]
-
There is a higher risk of damaging tissue morphology and the antigen of interest.[11]
-
Optimization of enzyme concentration and incubation time is critical to avoid over-digestion.
Experimental Protocols
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval:
-
Place slides in a staining dish filled with the appropriate antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0).[7]
-
Microwave at a high setting (e.g., 95°C) for an initial period (e.g., 8 minutes).[7]
-
Allow the slides to cool for a few minutes.[7]
-
Microwave for a second, shorter period (e.g., 4 minutes).[7]
-
-
Cooling: Allow the slides to cool to room temperature in the retrieval buffer for at least 20 minutes. This step is crucial for the proper refolding of the epitope.[6]
-
Washing: Rinse the slides with a wash buffer (e.g., PBS or TBS).
-
Immunostaining: Proceed with the standard IHC staining protocol (blocking, primary antibody, secondary antibody, detection system, and counterstaining).
-
Deparaffinization and Rehydration: As described for HIER.
-
Enzymatic Digestion:
-
Warm the protease solution to 37°C.
-
Incubate the tissue sections with the protease solution in a humidified chamber for the optimized time (e.g., 10-15 minutes).
-
-
Stopping the Reaction: Stop the enzymatic reaction by thoroughly rinsing the slides with a cold wash buffer.
-
Washing: Wash the slides with a wash buffer.
-
Immunostaining: Proceed with the standard IHC staining protocol.
Visualizations
Caption: Mechanism of Antigen Retrieval in FFPE Tissue.
Caption: General Workflow for Heat-Induced Epitope Retrieval (HIER).
Optimization and Troubleshooting
The optimal antigen retrieval protocol is dependent on the specific antibody, antigen, tissue type, and fixation method.[6][13] Therefore, it is crucial to optimize the retrieval conditions for each new antibody or tissue.
Common Issues and Solutions:
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Incomplete antigen retrieval. | Increase heating time or temperature. Try a different retrieval buffer (e.g., switch from citrate to Tris-EDTA). |
| High Background Staining | Over-retrieval or tissue damage. | Decrease heating time or temperature. Use a gentler retrieval method. |
| Tissue Damage or Detachment | Harsh retrieval conditions. | Reduce heating time or temperature. Use a lower temperature heating method (e.g., water bath). Ensure slides are properly coated for adhesion. |
| Inconsistent Staining | Variability in heating. | Use a heating apparatus that provides uniform heat distribution (e.g., pressure cooker or steamer over microwave).[8] Ensure slides are fully submerged in buffer. |
Conclusion
Antigen retrieval is an indispensable step in modern immunohistochemistry, enabling the use of FFPE tissues for a wide range of diagnostic and research applications. A thorough understanding of the principles of HIER and PIER, coupled with systematic optimization of the protocol, is essential for achieving reliable and reproducible IHC results. While the exact molecular mechanisms continue to be investigated, the practical application of these techniques has revolutionized the field of pathology and continues to be a cornerstone of tissue-based research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]
- 3. medkoo.com [medkoo.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IHC antigen retrieval protocol | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 11. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 12. Molecular mechanisms of antigen retrieval: antigen retrieval reverses steric interference caused by formalin-induced crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IHC Epitope/ Antigen Retrieval: HIER vs. PIE [bio-techne.com]
- 14. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to EDTA Buffer Composition and Applications in Research and Drug Development
Disclaimer: The specific designation "JH-RE-06 EDTA buffer" does not correspond to a commercially available or standardly documented buffer formulation. It is likely an internal or laboratory-specific nomenclature. This guide provides an in-depth overview of common and functionally equivalent EDTA-containing buffer systems widely used by researchers, scientists, and drug development professionals.
Introduction to EDTA Buffers
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms stable complexes with divalent and trivalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺)[1][]. In biological systems, these ions are essential cofactors for various enzymes, including nucleases (DNases and RNases) that degrade DNA and RNA[3][4][5]. By sequestering these metal ions, EDTA effectively inactivates these enzymes, thereby protecting the integrity of nucleic acids[4][6][7]. This property makes EDTA an indispensable component in many buffers used in molecular biology, cell culture, and pharmaceutical sciences.
EDTA-containing buffers are utilized for a range of applications including:
-
Nucleic Acid Protection and Storage: To prevent degradation of DNA and RNA during extraction and long-term storage[][8][9][10].
-
Cell Culture and Dissociation: To detach adherent cells from culture surfaces and prevent cell clumping by binding calcium ions required for cell-cell adhesion proteins like cadherins[1][11][12].
-
Enzyme Reaction Control: To inhibit the activity of metal-dependent enzymes in various biochemical assays[][3].
-
Anticoagulation: To prevent blood clotting by chelating calcium ions essential for the coagulation cascade[1][][3].
-
Drug Formulation: To act as a stabilizer in pharmaceutical preparations by preventing metal-catalyzed degradation of active ingredients[][13].
Composition of Common EDTA Buffers
The composition of an EDTA buffer can be tailored to specific applications. The most common formulations include Tris-EDTA (TE) for nucleic acid work and Phosphate-Buffered Saline with EDTA (PBS-EDTA) for cell culture applications.
Table 1: Tris-EDTA (TE) Buffer Formulations
| Buffer Name | Component | Molar Concentration | Purpose |
| 1x TE Buffer (Standard) | Tris-HCl, pH 8.0 | 10 mM | Provides a stable pH environment to protect DNA.[6] |
| EDTA, pH 8.0 | 1 mM | Chelates divalent cations to inactivate DNases.[6] | |
| Low TE Buffer | Tris-HCl, pH 8.0 | 10 mM | Similar to standard TE but with reduced EDTA.[6] |
| EDTA, pH 8.0 | 0.1 mM | Used in applications like PCR where high EDTA concentrations can inhibit DNA polymerase by sequestering Mg²⁺.[6] |
Table 2: PBS-EDTA Buffer Formulations for Cell Culture
| Buffer Name | Component | Molar Concentration | Purpose |
| 1x PBS-EDTA | NaCl | 137 mM | Provides isotonic environment for cells. |
| KCl | 2.7 mM | Maintains osmotic balance. | |
| Na₂HPO₄ | 10 mM | Primary buffering agent. | |
| KH₂PO₄ | 1.8 mM | Secondary buffering agent. | |
| EDTA | 0.5 - 1 mM | Chelates Ca²⁺ and Mg²⁺ to facilitate cell detachment.[12][14] | |
| pH | 7.2 - 7.4 | Physiological pH for cell viability.[14][15] |
Table 3: EDTA Buffers for Electrophoresis
| Buffer Name | Component | Molar Concentration (1x) | Purpose |
| TAE Buffer | Tris | 40 mM | Buffering agent for nucleic acid electrophoresis.[16] |
| Acetic Acid | 20 mM | Provides ions for conductivity. | |
| EDTA | 1 mM | Protects nucleic acids from degradation during the run. | |
| TBE Buffer | Tris | 89 mM | Higher buffering capacity than TAE, suitable for longer runs. |
| Boric Acid | 89 mM | Forms a complex with Tris for stable buffering. | |
| EDTA | 2 mM | Protects nucleic acids from degradation. |
Mechanism of Action and Experimental Workflows
EDTA's Chelating Action
The primary function of EDTA is to sequester divalent cations. This mechanism is crucial for inactivating metalloenzymes and disrupting ion-dependent biological interactions.
Caption: Logical diagram of EDTA's mechanism of action.
Experimental Workflow: Buffer Preparation
The preparation of EDTA buffers requires careful pH adjustment, as EDTA itself will not fully dissolve until the pH of the solution is raised to approximately 8.0.[16][17]
Caption: General workflow for preparing an EDTA-containing buffer.
Detailed Experimental Protocols
Protocol 1: Preparation of 1 Liter of 1x TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
Materials:
-
Tris base (FW: 121.14 g/mol )
-
EDTA disodium salt, dihydrate (FW: 372.24 g/mol )
-
Deionized water (dH₂O)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
1 L graduated cylinder and beaker
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Add approximately 800 mL of dH₂O to a 1 L beaker.
-
Add 1.21 g of Tris base to the water and stir until dissolved.
-
Add 0.372 g of EDTA disodium salt to the solution. It will not dissolve completely at this stage.
-
While stirring, slowly add HCl to adjust the pH to 8.0. As the pH approaches 8.0, the EDTA will go into solution.
-
Once the desired pH is reached and all components are dissolved, transfer the solution to a graduated cylinder.
-
Add dH₂O to bring the final volume to 1 L.
-
For sterile applications, autoclave the solution for 20 minutes at 121°C or filter sterilize through a 0.22 µm filter.
-
Store the buffer at room temperature.
Protocol 2: Detachment of Adherent Cells using PBS-EDTA
This protocol is a gentle, enzyme-free method for passaging adherent cells.
Materials:
-
Confluent culture of adherent cells
-
Sterile 1x PBS (calcium and magnesium-free)
-
Sterile 1x PBS with 0.5 mM EDTA (Cell Dissociation Buffer)[12]
-
Complete cell culture medium
-
Sterile pipettes and centrifuge tubes
Methodology:
-
Aspirate the culture medium from the flask or dish containing the confluent cell monolayer.
-
Gently wash the cell monolayer with sterile 1x PBS to remove any residual serum, which can inhibit the action of the dissociation reagent. Aspirate the PBS wash.
-
Add a sufficient volume of pre-warmed (37°C) PBS-EDTA solution to cover the cell monolayer (e.g., 2-3 mL for a T-75 flask).
-
Incubate the vessel at 37°C for 5-10 minutes. The incubation time may vary depending on the cell line's adherence. Monitor the cells under a microscope; they should appear rounded and begin to detach.
-
Gently tap the side of the vessel to dislodge the cells completely.
-
Add 2-3 volumes of complete culture medium to the vessel. The serum in the medium will inactivate the EDTA and provide a more hospitable environment for the cells.
-
Gently pipette the cell suspension up and down to break up any remaining clumps.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet them.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium for counting and re-plating.
Caption: Workflow for adherent cell dissociation using PBS-EDTA.
Applications in Drug Development
In the field of drug development, EDTA and its associated buffers play several critical roles:
-
Biologic Drug Formulation: Histidine and Tris-based buffers are increasingly used in protein therapeutic formulations. EDTA can be included as a stabilizer to chelate trace metal ions that might otherwise catalyze protein oxidation and aggregation[18].
-
High-Throughput Screening (HTS): In HTS assays, EDTA is often included in termination buffers to stop enzymatic reactions by chelating the metal ion cofactors required for enzyme activity.
-
Drug Delivery Systems: Research has explored using EDTA in drug delivery systems. For instance, an NH₄EDTA gradient has been used to load doxorubicin into liposomes, which may reduce drug-related cytotoxicity while maintaining therapeutic efficacy[13][19].
-
Cell-Based Assays: The gentle dissociation of cells using PBS-EDTA is crucial for maintaining the integrity of cell surface proteins, which is vital for cell-based assays that measure receptor binding or other surface-marker-dependent phenomena[12][15].
References
- 1. medicago.se [medicago.se]
- 3. samnicholls.net [samnicholls.net]
- 4. brainly.com [brainly.com]
- 5. Why is EDTA used in the TE buffer? | AAT Bioquest [aatbio.com]
- 6. TE buffer - Wikipedia [en.wikipedia.org]
- 7. What is TE (Tris-EDTA) buffer? | AAT Bioquest [aatbio.com]
- 8. biochemazone.com [biochemazone.com]
- 9. geneticeducation.co.in [geneticeducation.co.in]
- 10. TE Buffer - Sharebiology [sharebiology.com]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. filtrous.com [filtrous.com]
- 13. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. definedbioscience.com [definedbioscience.com]
- 16. Recipe for 50x TAE buffer [protocols.io]
- 17. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
The Impact of pH 9.0 on Antigen Unmasking: A Technical Guide
This guide provides an in-depth exploration of the role of alkaline conditions, specifically pH 9.0, in the critical process of antigen unmasking for immunohistochemistry (IHC). Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanisms, protocols, and practical considerations for employing high-pH solutions to retrieve antigenic sites in formalin-fixed, paraffin-embedded (FFPE) tissues.
Introduction: The Challenge of Antigen Masking
Formalin fixation is a cornerstone of tissue preservation, offering excellent morphological detail. However, this process creates a network of methylene bridges that cross-link proteins, effectively masking antigenic epitopes and hindering antibody binding.[1] This antigen masking can lead to weak or false-negative staining results in IHC, compromising the accuracy of diagnostic and research outcomes.[2] Antigen retrieval techniques are therefore essential to reverse these cross-links and restore antigenicity.[3] Among these methods, Heat-Induced Epitope Retrieval (HIER) at an alkaline pH has emerged as a robust and often superior approach for many antibodies.[4]
The Mechanism of Antigen Unmasking at pH 9.0
The precise mechanisms of HIER are not fully elucidated, but it is understood that a combination of heat and the chemical environment of the retrieval solution work synergistically to unmask epitopes. At an alkaline pH of 9.0, several key processes are thought to occur:
-
Hydrolysis of Methylene Bridges: The high pH facilitates the hydrolysis of the Schiff bases and methylene bridges formed between proteins during formalin fixation. This breakage of cross-links helps to restore the protein's native conformation and re-expose the antigenic sites.[1][2]
-
Electrostatic Repulsion: At a pH of 9.0, which is above the isoelectric point of many proteins, amino acid residues will carry a net negative charge. This leads to electrostatic repulsion between adjacent protein chains, further aiding in the untangling of the cross-linked protein network and opening up the epitope structure.[5]
-
Role of Chelating Agents (EDTA): Tris-EDTA buffer is a commonly used solution for antigen retrieval at pH 9.0.[6][7] EDTA (ethylenediaminetetraacetic acid) is a chelating agent that sequesters divalent cations, particularly calcium ions. The removal of these ions, which can contribute to the structural integrity of masked epitopes, is believed to play a role in unmasking certain antigens.[8]
The combination of heat-induced protein denaturation and the chemical effects of the high-pH buffer leads to a more effective restoration of antigenicity for a wide range of antibodies compared to neutral or acidic retrieval solutions.[4]
Quantitative Effects of pH 9.0 on Antigen Retrieval
Studies have consistently demonstrated the superior performance of alkaline antigen retrieval solutions for many antibodies. While specific quantitative data can be antibody and tissue-dependent, the general trends are summarized below.
| Parameter | Citrate Buffer (pH 6.0) | Tris-EDTA Buffer (pH 9.0) | Observations |
| Staining Intensity | Moderate to Strong | Strong to Very Strong | Alkaline solutions (pH 8-10) tend to increase staining intensity for most antibodies.[9][10] |
| Number of Positive Cells | Variable | Often Increased | EDTA-containing solutions at alkaline pH have been shown to be superior in the number of marked cells.[11][12] |
| Efficacy for Nuclear Antigens | Good | Excellent | EDTA at pH 8.0 or 9.0 is often more effective than citrate at pH 6.0, especially for nuclear-positive antibodies.[3] |
| Efficacy for Phosphoproteins | Moderate | Excellent | Tris-EDTA at pH 9.0 is more effective at unmasking phosphoproteins than citrate buffer.[13] A study showed that heating in Tris-EDTA buffer at pH 9.0 for 45 minutes significantly enhanced the staining of 9 out of 15 phosphoproteins.[14] |
| Tissue Morphology | Generally Well-Preserved | Potential for some tissue damage or section loss | Higher pH and EDTA-based solutions can sometimes lead to distorted morphology or loss of sections from the slide.[9][10][13] |
Experimental Protocols
The following are detailed methodologies for performing HIER using a Tris-EDTA buffer at pH 9.0. The optimal heating method and time should be determined empirically for each antibody and tissue type.
Preparation of 10X Tris-EDTA Buffer (pH 9.0)
| Component | Amount |
| Tris Base | 24 g |
| EDTA (disodium salt) | 7.4 g |
| Distilled Water | 2 L |
Procedure:
-
Dissolve the Tris base and EDTA in the distilled water.
-
Mix thoroughly. The pH should be between 8.9 and 9.1.[8]
-
Store the 10X stock solution at room temperature.
Preparation of 1X Working Solution
Procedure:
-
Dilute the 10X Tris-EDTA stock solution 1:10 with distilled water.[8]
-
For some protocols, 0.05% Tween 20 can be added to the 1X solution to reduce surface tension and improve buffer penetration.[6]
Heat-Induced Epitope Retrieval (HIER) Protocols
Initial Sample Preparation (for all methods):
-
Deparaffinize tissue sections in two changes of xylene for 5 minutes each.
-
Hydrate the sections through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 1 minute each.
-
Rinse in distilled water.[6]
Method A: Microwave Oven
-
Place slides in a microwaveable vessel containing a sufficient volume of 1X Tris-EDTA buffer (pH 9.0) to cover the sections.
-
Heat in the microwave at a high power setting (e.g., 850W) until the solution comes to a boil.
-
Incubate for 10-20 minutes at a sub-boiling temperature (e.g., by reducing the power).[8][15]
-
Remove the vessel from the microwave and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[6][8]
-
Rinse the sections in a buffer such as PBS with Tween 20 (PBST) for 2 changes of 2 minutes each.[6]
-
Proceed with the immunohistochemical staining protocol.
Method B: Pressure Cooker
-
Place slides in a slide rack within a pressure cooker containing 1X Tris-EDTA buffer (pH 9.0).
-
Secure the lid and heat on a hot plate until full pressure is reached.
-
Depressurize the cooker and allow the slides to cool in the buffer for at least 20 minutes.
-
Rinse the sections in PBST and proceed with staining.
Method C: Steamer or Water Bath
-
Pre-heat a steamer or water bath containing a staining dish with 1X Tris-EDTA buffer (pH 9.0) to 95-100°C.[6]
-
Immerse the slides in the pre-heated buffer and incubate for 20-45 minutes.[6][14]
-
Turn off the heat source and allow the slides to cool in the buffer for 20 minutes.[6]
-
Rinse the sections in PBST and proceed with staining.
Visualizations
Proposed Mechanism of Antigen Unmasking at pH 9.0
Caption: Proposed mechanism of HIER at pH 9.0, breaking methylene bridges to expose epitopes.
Experimental Workflow for HIER
References
- 1. 10X Tris-EDTA Retrieval Buffer, pH 9.0 for HIER (A319565) [antibodies.com]
- 2. pathnsitu.com [pathnsitu.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of heat-induced antigen retrieval: does pH or ionic strength of the solution play a role for refolding antigens? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tris-EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 7. sysy.com [sysy.com]
- 8. researchgate.net [researchgate.net]
- 9. The Basic Truth: Antigen Retrieval Solutions and pH - Biocare Medical [biocare.net]
- 10. biocare.net [biocare.net]
- 11. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fortislife.com [fortislife.com]
- 14. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
The Evolving Role of JH-RE-06 in Oncology: A Technical Guide for FFPE Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-RE-06 is emerging as a significant small molecule inhibitor in oncology research, primarily targeting the mutagenic translesion synthesis (TLS) pathway. By disrupting the crucial interaction between REV1 and REV7, this compound effectively inhibits the recruitment of DNA polymerase ζ (Pol ζ), a key player in bypassing DNA lesions. This mechanism not only enhances the cytotoxic effects of DNA-damaging chemotherapeutic agents like cisplatin but also steers cancer cells towards a state of senescence rather than apoptosis.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, with a specific focus on its application and analysis in formalin-fixed paraffin-embedded (FFPE) tissues, a cornerstone of preclinical and clinical cancer research.
Core Mechanism of Action
This compound functions by inducing the dimerization of the REV1 C-terminal domain (CTD). This conformational change effectively blocks the binding site for REV7, a subunit of Pol ζ.[2][4] The prevention of REV1-REV7 interaction means that Pol ζ cannot be recruited to sites of DNA damage. Consequently, the mutagenic bypass of DNA lesions is inhibited, leading to an accumulation of unresolved DNA damage when used in combination with agents like cisplatin.[1][4] This heightened genomic stress, however, does not amplify apoptosis but rather triggers cellular senescence, characterized by markers such as senescence-associated β-galactosidase activity, increased p21 expression, and the secretion of pro-inflammatory cytokines like IL-6 and IL-8.[1][5]
Signaling Pathway of this compound in Combination Therapy
Caption: Mechanism of this compound in potentiating cisplatin-induced senescence.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (REV1-REV7 Interaction) | 0.78 µM | Cell-free assay | [2][3] |
| Kd (Binding to REV1) | 0.42 µM | Cell-free assay | [2] |
| Concentration for Clonogenic Survival Assay | 1.5 µM | HT1080, A375, KP, MEF, LNCap, AG01522 | [2][4] |
| Cisplatin Concentration (in combination studies) | 0.5 - 1.0 µM | HT1080, A375, MEFs, SKOV3 | [4][6] |
Table 2: In Vivo Xenograft Study Parameters
| Parameter | Value | Animal Model | Tumor Type | Reference |
| This compound Dosage | 1.6 mg/kg | NCRNU-F (nude) mice | A375 human melanoma | [4] |
| Cisplatin Dosage | 1.0 mg/kg | NCRNU-F (nude) mice | A375 human melanoma | [4] |
| Administration Route | Intratumor injection | NCRNU-F (nude) mice | A375 human melanoma | [4] |
| Treatment Frequency | Twice weekly | NCRNU-F (nude) mice | A375 human melanoma | [4] |
Experimental Protocols for FFPE Tissue Analysis
The analysis of FFPE tissues from xenograft models treated with this compound is crucial for understanding its in vivo efficacy and mechanism. Below are generalized protocols based on methodologies described in the cited literature.
Experimental Workflow for In Vivo Studies and FFPE Tissue Preparation
Caption: Generalized workflow for in vivo studies and FFPE sample preparation.
Immunohistochemistry (IHC) Protocol for FFPE Sections
This protocol is a generalized procedure for the immunohistochemical analysis of key biomarkers on FFPE tissue sections from tumors treated with this compound and cisplatin.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.
-
The choice of retrieval solution is antibody-dependent (e.g., Sodium Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0).
-
Heat slides at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Wash slides with a wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with buffer.
-
Apply a protein block (e.g., normal goat serum) for 30-60 minutes.
-
Incubate with primary antibody (see Table 3 for examples) overnight at 4°C in a humidified chamber.
-
Wash with buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with buffer.
-
Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with buffer.
-
Apply DAB chromogen and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
4. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
Table 3: Primary Antibodies for IHC Analysis of this compound Treated Tissues
| Antibody | Target | Significance in this Context | Supplier Example |
| Ki67 | Proliferation marker | To assess the anti-proliferative effects of the treatment.[6][7] | Abcam (ab15580) |
| Cleaved Caspase-3 (CC3) | Apoptosis marker | To confirm that the mechanism is not primarily apoptotic.[6][7] | Cell Signaling Technology (9661) |
| p21 | Cell cycle inhibitor | A key marker of cellular senescence.[5] | Abcam (ab109520) |
| γH2A.X (Ser139) | DNA double-strand breaks | To quantify the level of DNA damage.[5] | Cell Signaling Technology (9718) |
| Lamin B1 | Nuclear envelope protein | Reduced expression is a hallmark of senescence.[1][5] | Abcam (ab16048) |
Conclusion
This compound represents a promising therapeutic strategy, particularly as an adjuvant to conventional chemotherapy. Its unique mechanism of shifting the cellular response from apoptosis to senescence opens new avenues for cancer treatment. The analysis of FFPE tissues from preclinical models is indispensable for elucidating the in vivo effects of this compound. The protocols and data presented in this guide provide a foundational framework for researchers to design and execute studies involving this novel TLS inhibitor, ultimately contributing to a deeper understanding of its therapeutic potential. Further optimization of protocols for specific tumor types and downstream molecular analyses of FFPE-derived nucleic acids will be crucial as research in this area progresses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [cancer.fr]
JH-RE-06: A Technical Guide to the REV1-REV7 Interface Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-RE-06 is a small molecule inhibitor that targets the protein-protein interaction between REV1 and REV7, key components of the mutagenic translesion DNA synthesis (TLS) pathway.[1][2][3][4] By disrupting this interaction, this compound prevents the recruitment of the error-prone polymerase POLζ, thereby inhibiting mutagenic TLS.[1][2][3][4] This mechanism of action makes this compound a valuable research tool for studying DNA repair pathways and a potential candidate for enhancing the efficacy of DNA-damaging chemotherapeutic agents. This guide provides a comprehensive overview of the technical information available for this compound.
While there is no single large-scale manufacturer, this compound was originally synthesized at Duke University in the J.H. Laboratory.[5][6] For research purposes, it is available from several suppliers, including AOBIOUS, MedChemExpress, DC Chemicals, MedKoo Biosciences, Axon Medchem, Biosynth, and Selleck Chemicals.
Quantitative Data
The following table summarizes the key quantitative data for this compound, demonstrating its potency as a REV1-REV7 interface inhibitor.
| Parameter | Value | Reference |
| IC50 | 0.78 µM | [2][3][4][7][8] |
| Ki / Kd | 0.42 µM | [2][3][4][8] |
Mechanism of Action
This compound functions by binding to the C-terminal domain (CTD) of REV1 at or near its interface with REV7.[1] This binding event induces the dimerization of two REV1 monomers in a conformation that sterically hinders the binding of REV7, and consequently, the recruitment of POLζ is blocked.[1] The inhibition of this pathway leads to increased sensitivity of cancer cells to DNA damaging agents like cisplatin.[1]
Experimental Protocols
Clonogenic Survival Assay
This assay is utilized to assess the long-term survival and proliferative capacity of cells after treatment with this compound, alone or in combination with other agents.
Methodology:
-
Seed 300 cells per well in triplicate in 6-well plates and incubate for 24 hours at 37°C.[8]
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1.5 µM).[8] For combination treatments, a DNA-damaging agent like cisplatin can be added.
-
Incubate the cells with the treatment for an additional 24 hours.[8]
-
After the treatment period, aspirate the medium, wash the cells, and add fresh medium.[9]
-
Allow the cells to recover and form colonies for 5-7 days.[9]
-
To visualize the colonies, aspirate the medium and fix the cells with a solution of 50% methanol and 10% glacial acetic acid for 10 minutes.[8]
-
Stain the fixed colonies with 0.02% Coomassie Brilliant Blue R-250 in a methanol:acetic acid:water solution (46.5:7:46.5 v/v/v).[8]
-
Count the colonies that are stained blue and contain at least 40 cells.[8]
In Vivo Xenograft Studies
This compound has been shown to suppress tumor growth and enhance survival in mouse xenograft models when co-administered with cisplatin.[5]
General Methodology:
-
Human cancer cell lines (e.g., melanoma or ovarian cancer cells) are implanted in immunocompromised mice to establish tumors.[10]
-
Once tumors are established, mice are treated with vehicle control, cisplatin alone, this compound alone, or a combination of cisplatin and this compound.[10]
-
Tumor volume and animal survival are monitored over time.
-
Histological analysis of tumor sections can be performed to assess markers of cell proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[10]
Synergistic Effects with Cisplatin and Cellular Response
A key finding is that the combination of this compound and cisplatin does not necessarily lead to increased apoptosis. Instead, it can induce hallmarks of senescence in cancer cells prior to cell death.[5][10][11][12] This includes increased senescence-associated β-galactosidase activity, elevated p21 expression, and changes in the expression of immune regulators like IL-6 and IL-8.[5][12]
References
- 1. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|DNA/RNA Synthesis inhibitor|DC Chemicals [dcchemicals.com]
- 5. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [dspace.mit.edu]
JH-RE-06: A Technical Guide to its Mechanism of Action and Immunohistochemical Analysis of Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of JH-RE-06, a small molecule inhibitor of mutagenic translesion synthesis (TLS). It is designed for professionals in research and drug development seeking a comprehensive understanding of this compound. The guide details its molecular interactions, the signaling pathways it modulates, and methods for assessing its pharmacodynamic effects in tissues using immunohistochemistry (IHC).
Core Mechanism of Action of this compound
This compound is a novel small molecule inhibitor that disrupts the mutagenic branch of the DNA damage tolerance pathway known as translesion synthesis (TLS).[1][2] TLS allows cells to bypass DNA lesions during replication, which can promote cell survival but at the cost of introducing mutations.[2] In the context of cancer, TLS is implicated in both intrinsic and acquired resistance to DNA-damaging chemotherapeutics like cisplatin.[3][4]
The primary molecular target of this compound is the interaction between the REV1 and REV7 proteins.[1][5][6] REV1 is a central protein in TLS, and its C-terminal domain (CTD) serves as a scaffold for the recruitment of other TLS polymerases.[3] REV7 is a subunit of the DNA polymerase ζ (Pol ζ), which is a key mutagenic polymerase.[1][6]
The mechanism of inhibition by this compound is unique. Instead of directly competing for the binding site, this compound binds to a distinct, nearly featureless surface on the REV1 CTD.[1][6] This binding event induces the dimerization of the REV1 CTD.[1][5][6] The resulting REV1 dimer sterically blocks the interaction between REV1 and REV7, thereby preventing the recruitment of Pol ζ to the replication fork.[1][6] This disruption of the REV1-Pol ζ axis specifically inhibits mutagenic TLS, leading to an accumulation of DNA damage in cancer cells treated with genotoxic agents.[1][3]
The downstream consequences of this compound action, particularly in combination with cisplatin, include enhanced cytotoxicity in cancer cells and a profound shift in the cellular response to chemotherapy.[1][3] Instead of promoting apoptosis, the combination treatment has been shown to suppress apoptosis and induce hallmarks of cellular senescence, such as increased expression of p21 and senescence-associated β-galactosidase, and reduced levels of Lamin B1.[3][7][8] This senescence-based anti-tumor effect presents a novel therapeutic strategy.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Assay/Cell Lines | Source |
| IC₅₀ | 0.78 ± 0.16 µM | AlphaScreen™ assay for REV1 CTD-REV7 interaction | [1] |
| Kd | 0.42 µM | Cell-free assay for REV1-REV7 binding | [6] |
| In Vitro Concentration for Chemosensitization | 1.5 µM | Clonogenic survival assays in various cell lines (HT1080, A375, etc.) | [1][6] |
| In Vivo Dosage | 1.6 mg/kg | Intratumor injection in nude mice with human melanoma xenografts | [6] |
Assessment of this compound Pharmacodynamics by Immunohistochemistry
As this compound is a small molecule inhibitor, its direct detection in tissues via IHC is not a standard application. Instead, IHC is a powerful tool to assess the downstream pharmacodynamic effects of this compound treatment. Based on its mechanism of action and observed cellular outcomes, key IHC markers include:
-
Ki67: A marker of cellular proliferation. A decrease in Ki67 staining in tumor tissue following treatment with this compound (especially in combination with a DNA-damaging agent) would indicate a reduction in tumor growth.
-
Cleaved Caspase-3 (CC3): A key marker of apoptosis. Studies have shown that this compound in combination with cisplatin can suppress apoptosis, so a lack of increase or even a decrease in CC3 staining, coupled with tumor growth inhibition, would be an expected finding.[9]
-
p21: A cyclin-dependent kinase inhibitor that is a critical regulator of cell cycle progression and a hallmark of cellular senescence.[7][8] An increase in p21 expression is a key indicator of the senescence-inducing effect of this compound.
-
Lamin B1: A component of the nuclear lamina. Reduced expression of Lamin B1 is another established marker of cellular senescence.[8]
The following workflow outlines a typical experiment to assess the pharmacodynamic effects of this compound in a xenograft tumor model using IHC.
Experimental Protocols for Immunohistochemistry
Below are detailed, representative protocols for the IHC staining of key pharmacodynamic markers following treatment with this compound. These protocols are based on standard procedures and may require optimization for specific antibodies and tissue types.
General Protocol for Paraffin-Embedded Tissues
This protocol outlines the main steps applicable to most IHC experiments on formalin-fixed, paraffin-embedded (FFPE) tissues.
-
Deparaffinization and Rehydration:
-
Heat slides in an oven at 60-65°C for at least 1 hour.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through a graded series of ethanol: 100% (2x, 5 min each), 95% (1x, 5 min), 70% (1x, 5 min).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes. The method depends on the primary antibody.
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0). Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with an enzyme such as Proteinase K or Trypsin for a specified time at 37°C.
-
-
Staining Procedure:
-
Wash slides in a wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20) for 5 minutes.
-
Inactivate endogenous peroxidases by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Wash slides three times in wash buffer for 3-5 minutes each.
-
Apply a blocking solution (e.g., 10% normal serum from the same species as the secondary antibody) and incubate for at least 1 hour at room temperature in a humidified chamber.
-
Drain the blocking solution and apply the primary antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Wash slides three times in wash buffer for 5 minutes each.
-
Apply a biotinylated or polymer-based secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash slides three times in wash buffer for 5 minutes each.
-
If using an avidin-biotin complex (ABC) method, apply the ABC reagent and incubate for 30 minutes.
-
Wash slides three times in wash buffer for 5 minutes each.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the stain in running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Specific Recommendations for Key Markers
| Marker | Antigen Retrieval Method | Primary Antibody Dilution (Example) | Notes |
| Ki67 | HIER with Citrate Buffer (pH 6.0) | 1:100 - 1:200 | Staining is nuclear. Quantification is typically performed by counting the percentage of positive nuclei. |
| Cleaved Caspase-3 | HIER with Citrate Buffer (pH 6.0) | 1:100 - 1:400 | Staining is cytoplasmic and/or nuclear. Look for distinct, strong staining in apoptotic bodies. |
| p21 | HIER with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | 1:50 - 1:200 | Staining is predominantly nuclear. Increased staining intensity and percentage of positive cells indicate senescence. |
| Lamin B1 | HIER with Citrate Buffer (pH 6.0) | 1:100 - 1:500 | Staining is localized to the nuclear envelope. A loss of this distinct rim-like staining is indicative of senescence. |
Note: The optimal antibody dilution and incubation times must be determined empirically for each new antibody lot and experimental setup. Always include appropriate positive and negative controls.
References
- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. REV7 in Cancer Biology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Heat-Induced Epitope Retrieval and the Small Molecule Inhibitor JH-RE-06
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of two distinct and important methodologies in biomedical research: Heat-Induced Epitope Retrieval (HIER) for immunohistochemistry and the function of JH-RE-06, a small molecule inhibitor of translesion DNA synthesis. While the initial query suggested a combined application, current scientific literature indicates that HIER and this compound are utilized in separate experimental contexts. This document will, therefore, address each topic individually to provide clear and accurate technical information.
Part 1: Heat-Induced Epitope Retrieval (HIER)
Heat-Induced Epitope Retrieval is a critical pre-analytical step in immunohistochemistry (IHC) designed to reverse the molecular masking of antigenic sites that occurs during formalin fixation.[1][2][3] Formalin fixation, while essential for preserving tissue morphology, creates methylene bridges that cross-link proteins, which can obscure the epitopes that antibodies need to bind to for detection.[1][2][3][4] HIER utilizes heat in the presence of a specific buffer solution to break these cross-links, thereby unmasking the epitopes and allowing for effective antibody binding.[1][2][4]
Core Mechanisms of HIER
The precise mechanisms of HIER are not fully elucidated, but several theories are widely accepted:
-
Hydrolysis of Methylene Bridges: The primary theory suggests that thermal energy accelerates the hydrolysis of the methylene cross-links formed by formalin fixation.[1][5] This breakage allows the protein to refold, at least partially, to its native conformation, re-exposing the epitope.[1]
-
Calcium Chelation: Some HIER buffers, such as those containing citrate or EDTA, are effective calcium chelators. One hypothesis is that the removal of bound calcium ions from the sites of cross-links contributes to the unmasking of epitopes.[4]
-
Polypeptide Extension: Heating can cause the extension of polypeptides, which may help to unmask epitopes that are hidden within the inner portion of an antigen or covered by adjacent macromolecules.[5]
The effectiveness of HIER is dependent on several factors, including the temperature, duration of heating, pH, and the chemical composition of the retrieval buffer.[1][2][6]
Experimental Protocols for HIER
A generalized protocol for HIER is provided below. It is crucial to note that optimization is often required based on the specific antigen, antibody, and tissue type.
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 3-5 minutes each.
- Hydrate the tissue by sequential immersion in 100%, 90%, and 70% ethanol for 3-5 minutes each.[3][7]
- Rinse with distilled water for 5 minutes.[7]
2. Heat-Induced Epitope Retrieval:
- Pre-heat a staining dish containing the appropriate HIER buffer in a water bath, steamer, or microwave to 95-100°C. Pressure cookers can reach higher temperatures (110-120°C).[4]
- Immerse the slides in the pre-heated buffer.
- Incubate for a period of 15-40 minutes. The optimal time depends on the heating method and the specific antigen.[3][6]
- Remove the staining dish from the heat source and allow the slides to cool to room temperature for approximately 20 minutes while still in the buffer.[7]
3. Immunohistochemical Staining:
- Rinse the slides in a buffer solution like PBS.
- Proceed with the standard immunohistochemical staining protocol, including blocking, primary and secondary antibody incubations, and detection.
Data Presentation: HIER Buffers
The choice of buffer and its pH are critical for successful epitope retrieval. The table below summarizes commonly used HIER buffers.
| Buffer Name | Composition | Typical pH | Common Antigens |
| Sodium Citrate Buffer | 10 mM Sodium Citrate, 0.05% Tween 20 | 6.0 | Broad spectrum, often a good starting point |
| Tris-EDTA Buffer | 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20 | 9.0 | Nuclear antigens, hormone receptors |
| EDTA Buffer | 1 mM EDTA, 0.05% Tween 20 | 8.0 | Cytoplasmic and membrane antigens |
Note: The optimal buffer and pH should be determined empirically for each antibody-antigen pair.
Visualization: HIER Workflow
Caption: General workflow for Heat-Induced Epitope Retrieval (HIER).
Part 2: The Small Molecule Inhibitor this compound
This compound is a small-molecule inhibitor that targets the translesion DNA synthesis (TLS) pathway.[8][9][10] TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, albeit in a potentially error-prone manner.[11] this compound specifically disrupts the interaction between two key proteins in this pathway, REV1 and REV7.[8][10]
Core Mechanism of Action
This compound functions by binding to the C-terminal domain (CTD) of the REV1 protein.[8] This binding event induces the dimerization of two REV1 monomers in a conformation that sterically hinders the binding of REV7.[8][10] REV7 is a subunit of the DNA polymerase ζ (Pol ζ), which is a critical error-prone polymerase in the TLS pathway.[8] By preventing the recruitment of Pol ζ to the site of DNA damage, this compound effectively inhibits mutagenic TLS.[8][9][10] This inhibition enhances the cytotoxicity of DNA-damaging chemotherapeutic agents like cisplatin.[9][12]
Recent studies have also shown that in combination with cisplatin, this compound does not increase apoptosis but instead induces hallmarks of cellular senescence prior to cell death.[11][13]
Experimental Protocols and Applications
This compound is primarily used in cell culture and in vivo animal models to study the effects of TLS inhibition, often in the context of cancer therapy.
In Vitro Studies:
-
Cell Treatment: Cells are typically treated with a combination of a DNA-damaging agent (e.g., cisplatin) and this compound. For example, cells might be treated with 0.5 µM cisplatin for 24 hours, followed by treatment with 1.5 µM this compound for an additional 24 hours.[12]
-
Assays: The effects of treatment can be assessed using various assays, including:
In Vivo Studies:
-
Xenograft Models: this compound has been co-administered with cisplatin in mouse xenograft models of human cancers, such as melanoma and lung cancer.[9][12][14]
-
Outcome Measures: Treatment efficacy is typically evaluated by monitoring tumor volume and animal survival.[12][15]
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆Cl₃N₃O₄ | [8][16] |
| Molecular Weight | 468.72 g/mol | [8][16] |
| CAS Number | 1361227-90-8 | [8][16] |
| Target | REV1-REV7 Protein-Protein Interaction | [10] |
| IC₅₀ | 0.78 µM (for REV1-REV7 interaction) | [10][17] |
| K_d_ | 0.42 µM | [10] |
| Solubility | Soluble in DMSO | [8][9] |
Visualization: Mechanism of this compound
Caption: Mechanism of this compound in inhibiting translesion synthesis.
References
- 1. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 2. bosterbio.com [bosterbio.com]
- 3. Heat-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 4. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]
- 5. Heat-induced antigen retrieval: mechanisms and application to histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. axonmedchem.com [axonmedchem.com]
- 16. This compound | 1361227-90-8 | LEC22790 | Biosynth [biosynth.com]
- 17. medchemexpress.com [medchemexpress.com]
Navigating Antigen Retrieval: A Technical Guide to Citrate Buffer and an Introduction to the Research Compound JH-RE-06
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunohistochemistry (IHC), effective antigen retrieval is paramount for obtaining robust and reliable staining results. The process of unmasking epitopes, concealed by formalin fixation, is a critical step that dictates the success of antibody-based detection. While a multitude of reagents are available, citrate buffer remains a cornerstone for heat-induced epitope retrieval (HIER). This guide provides an in-depth technical overview of citrate buffer-mediated antigen retrieval, its underlying mechanisms, and detailed protocols.
Furthermore, to address potential nomenclature confusion within the research community, this document also clarifies the distinct identity and application of JH-RE-06, a small molecule inhibitor used in cancer research, which is fundamentally different from antigen retrieval reagents.
Section 1: The Core Principles of Antigen Retrieval
Formalin fixation, the gold standard for preserving tissue morphology, induces the formation of methylene bridges between proteins.[1][2][3] These cross-links, while excellent for maintaining structural integrity, can mask the antigenic sites that antibodies recognize, leading to weak or false-negative staining.[2][4][5] Antigen retrieval aims to reverse this masking, thereby restoring the antigenicity of target proteins.[6]
The most common method, Heat-Induced Epitope Retrieval (HIER), involves heating tissue sections in a specific buffer solution.[1][2][3] The combination of heat and the chemical properties of the buffer work to break the methylene cross-links, allowing the protein to refold and expose the epitope for antibody binding.[1][3][7] The effectiveness of HIER is influenced by several factors, including temperature, heating time, and the pH and composition of the retrieval solution.[1][8]
Section 2: Citrate Buffer as the Gold Standard for HIER
Citrate buffer, typically used at a pH of 6.0, is one of the most widely used and versatile antigen retrieval solutions.[4][5][8][9] Its efficacy across a broad range of antigens has made it a staple in IHC laboratories.
Mechanism of Action
The precise mechanisms of HIER are not fully elucidated, but several theories exist. One prominent theory suggests that the thermal energy from heating cleaves the methylene bridges formed during formalin fixation.[1][3][7] In this context, the citrate buffer, with its specific pH and ionic strength, provides an optimal environment for the hydrolysis of these cross-links and the subsequent renaturation of the protein, allowing the epitope to become accessible to the antibody.[7] Another theory posits that HIER buffers like citrate, which can function as calcium chelators, may act by removing bound calcium ions from the sites of cross-links.[2]
Applications and Considerations
Citrate buffer at pH 6.0 is effective for a wide array of antibodies.[4][5] However, it is important to note that for some antigens, particularly nuclear ones, alkaline buffers such as those containing EDTA (pH 8.0-9.0) may provide superior results.[6][8][9][10] The choice of retrieval solution is often antibody-dependent, and optimization is key for achieving the best staining.[9] While citrate buffers are known for preserving tissue morphology well, alkaline solutions can sometimes lead to increased staining intensity for many antibodies, though they may also carry a higher risk of tissue damage or section detachment.[9][11]
Data Presentation: Comparison of Common HIER Buffers
| Buffer Component | Typical pH | Common Applications & Characteristics | Potential Drawbacks |
| Sodium Citrate | 6.0 | Widely used for a broad range of antigens; generally good preservation of tissue morphology.[4][5][9] | May be less effective for some antigens, particularly certain nuclear proteins, compared to alkaline buffers.[6][8] |
| Tris-EDTA | 8.0 - 9.0 | Often provides stronger staining intensity, especially for nuclear antigens and over-fixed tissues.[6][8][9][10][12] | Higher pH can sometimes lead to tissue damage, morphological distortion, or section detachment from the slide.[9][11] |
| Glycine-HCl | ~3-5 | Used for specific antigens that require a low pH environment for optimal retrieval.[9] | Excessive acidity can cause tissue damage and epitope destruction.[11] |
Experimental Protocol: Citrate Buffer Antigen Retrieval
This protocol provides a generalized procedure for HIER using a citrate buffer. Optimal times and temperatures may vary depending on the specific tissue, fixation, and primary antibody used.
Reagents:
-
10X Citrate Buffer Stock Solution (100mM Sodium Citrate, 0.5% Tween 20, pH 6.0):
-
1X Working Solution: Dilute the 10X stock solution 1:10 with distilled water. Confirm pH is 6.0 before use.
Procedure:
-
Deparaffinization and Rehydration:
-
Heat-Induced Epitope Retrieval:
-
Cooling:
-
Washing:
-
Rinse sections in a wash buffer (e.g., PBS with Tween 20) for two changes of 2 minutes each.[4]
-
-
Immunohistochemical Staining:
References
- 1. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 2. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]
- 3. The Pathologist | HIER, Further, Faster [thepathologist.com]
- 4. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. Heat-induced antigen retrieval: mechanisms and application to histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Basic Truth: Antigen Retrieval Solutions and pH - Biocare Medical [biocare.net]
- 10. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of pH on Antigen Retrieval in Immunohistochemistry [visikol.com]
- 12. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibodiesinc.com [antibodiesinc.com]
Methodological & Application
Application Notes and Protocols for JH-RE-06, a REV1-REV7 Interface Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of JH-RE-06, a small molecule inhibitor of the REV1-REV7 protein-protein interaction, in cancer research. This compound disrupts mutagenic translesion synthesis (TLS), a key pathway implicated in chemoresistance.
Mechanism of Action
This compound is a potent inhibitor of the interaction between REV1 and REV7, with an IC50 of 0.78 µM and a Kd of 0.42 µM.[1][2][3][4][5] It functions by binding to a typically featureless surface on the REV1 C-terminal domain (CTD), inducing its dimerization.[1][6][7] This dimerization sterically blocks the binding of the REV7 subunit of DNA polymerase ζ (POLζ), thereby preventing the recruitment of this key mutagenic polymerase to sites of DNA damage.[1][7][8][9] By inhibiting REV1-dependent mutagenic TLS, this compound sensitizes cancer cells to DNA-damaging agents like cisplatin and can suppress tumor growth.[2][6][7][9]
The inhibition of the REV1-POLζ pathway by this compound leads to a profound alteration in the cellular response to chemotherapy. Instead of undergoing apoptosis, cancer cells treated with a combination of cisplatin and this compound exhibit hallmarks of senescence before eventual cell death.[9][10][11]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting mutagenic translesion synthesis.
Experimental Protocols
The following are example protocols for the use of this compound in combination with cisplatin for in vitro and in vivo studies, based on published research.
In Vitro Combination Therapy with Cisplatin
This protocol is designed to assess the synergistic effect of this compound and cisplatin on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375 melanoma, HT1080 fibrosarcoma)[1][7]
-
Cell culture medium and supplements
-
This compound (reconstituted in DMSO)[1]
-
Cisplatin
-
6-well plates
-
Fixative solution (50% methanol, 10% glacial acetic acid)[1]
-
Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid, 46.5% water)[1]
Procedure:
-
Cell Seeding: Plate cells at a low density (e.g., 300-800 cells/well) in 6-well plates and incubate for 24 hours.[1][12]
-
Cisplatin Treatment: Treat cells with the desired concentration of cisplatin (e.g., 0.5 µM) for 24 hours.[7]
-
This compound Treatment: Remove the cisplatin-containing medium and add fresh medium containing this compound (e.g., 1.5 µM). Incubate for an additional 24 hours.[1][7]
-
Recovery: Wash the cells and replace with fresh medium. Allow colonies to form over 5-7 days.[1][7]
-
Staining and Quantification:
-
Aspirate the medium and fix the colonies with the fixative solution for 10 minutes.[1]
-
Stain the colonies with Coomassie Brilliant Blue solution.[1]
-
Count colonies containing at least 40 cells.[1]
-
Calculate relative cell survival by normalizing the colony counts of treated samples to the DMSO control.[1]
-
Quantitative Data Summary for In Vitro Experiments:
| Parameter | Value | Cell Lines | Reference |
| This compound Concentration | 1.5 µM - 10 µM | HT1080, A375, KP, LNCap, AG01522, MEFs | [1][7][9][12] |
| Cisplatin Concentration | 0.5 µM - 1 µM | HT1080, A375, MEFs | [7][12] |
| Incubation Time | 24 hours | Multiple | [1][7] |
| Recovery Time | 5 - 7 days | Multiple | [1][7] |
In Vivo Xenograft Studies
This protocol outlines the use of this compound in combination with cisplatin in a mouse xenograft model of human melanoma.
Materials:
-
6–8-week-old immunodeficient mice (e.g., NCRNU-F nude mice)[1]
-
Human melanoma cells (e.g., A375)
-
This compound
-
Cisplatin
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously implant human melanoma cells into the flanks of the mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups.
-
Monitoring: Monitor tumor growth and animal survival.
-
Immunohistochemical Analysis: At the end of the study, excise tumors, fix in formalin, and embed in paraffin.
Quantitative Data Summary for In Vivo Experiments:
| Parameter | Value | Animal Model | Reference |
| This compound Dosage | 1.6 mg/kg | Nude mice with human melanoma xenografts | [1] |
| Cisplatin Dosage | 1 mg/kg | Xenograft mice | [10] |
| Administration Route | Intratumoral injection | Nude mice | [1] |
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for in vivo studies using this compound.
Recommended Antibodies for Immunohistochemistry
Based on studies investigating the effects of this compound, the following antibodies are recommended for immunohistochemical analysis of tumor tissues:
| Antibody | Catalog Number (Example) | Vendor (Example) | Target |
| Ki67 | ab15580 | Cell Signaling | Proliferation |
| Cleaved Caspase-3 (CC3) | ab13847 | Cell Signaling | Apoptosis |
| ATR | ab-428 | Sigma | DNA Damage Response |
| γH2A.X (Ser-139) | ab9718 | Cell Signaling | DNA Double-Strand Breaks |
Note: The provided catalog numbers and vendors are for reference only. Researchers should validate antibodies for their specific applications.
Conclusion
This compound is a valuable research tool for investigating the role of mutagenic translesion synthesis in cancer chemoresistance. The protocols and data presented here provide a foundation for designing experiments to explore the therapeutic potential of inhibiting the REV1-POLζ pathway. Further optimization of dosages, treatment schedules, and combination therapies may be necessary for specific cancer models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A molecular glue to overcome cancer drug resistance? | EurekAlert! [eurekalert.org]
- 7. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.uvm.edu [scholarworks.uvm.edu]
Application Notes and Protocols for JH-RE-06 Antigen Retrieval Solution
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JH-RE-06 is a highly effective heat-induced epitope retrieval (HIER) solution designed to reverse the protein cross-links formed during formalin fixation.[1][2][3] This unmasking of antigenic sites is crucial for achieving optimal antibody binding and signal detection in immunohistochemistry (IHC) applications.[4][5] Formalin fixation, while excellent for preserving tissue morphology, creates methylene bridges that can obscure epitopes, leading to weak or false-negative staining results.[4][6][7] this compound is formulated to break these cross-links, restoring the native protein conformation and enhancing the accessibility of epitopes for antibody recognition.[8][9][10] This solution is optimized for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections and is compatible with a wide range of antibodies.
The underlying principle of HIER involves the application of heat in a specific buffer to disrupt the chemical bonds introduced during fixation.[8][11] The effectiveness of this process is dependent on several factors, including the pH of the solution, the temperature, and the duration of the heating process.[8] this compound is a Tris-EDTA based buffer (pH 9.0), a formulation known for its robust performance across a broad spectrum of antigens.[1][4][12]
Product Information
-
Product Name: this compound Antigen Retrieval Solution (10X)
-
Composition: 100mM Tris Base, 10mM EDTA, 0.5% Tween 20, pH 9.0
-
Storage: Store at 2-8°C. The 10X solution is stable for 12 months when stored correctly.
-
Appearance: Clear, colorless liquid.
Recommended Applications
This compound is recommended for HIER on FFPE tissue sections prior to IHC staining. It is particularly useful for antibodies that show weak or no staining on formalin-fixed tissues without a retrieval step.[12]
Materials Required
-
This compound Antigen Retrieval Solution (10X)
-
Deionized or distilled water
-
Staining jars (heat-resistant)
-
Heating apparatus (water bath, steamer, pressure cooker, or microwave)[4][6]
-
FFPE tissue sections on coated slides
-
Wash buffer (e.g., PBS or TBS)
Experimental Protocols
Dilute the 10X this compound solution 1:10 with deionized or distilled water. For example, to prepare 500 mL of working solution, mix 50 mL of 10X this compound with 450 mL of deionized water. The 1X working solution can be stored at room temperature for up to 3 months or at 2-8°C for longer stability.[4]
-
Immerse slides in two changes of xylene for 5 minutes each.[1][13]
-
Hydrate the sections by immersing them in two changes of 100% ethanol for 3 minutes each.[1][13]
-
Continue hydration with sequential 1-minute incubations in 95% and 80% ethanol.[1][13]
The optimal heating time and temperature should be empirically determined by the user, as it can vary depending on the tissue type, fixation method, and the specific antibody used.[6][11] The following table provides recommended starting conditions for various heating methods.
| Heating Method | Temperature | Incubation Time |
| Water Bath / Steamer | 95-100°C | 20-40 minutes |
| Microwave Oven | ~98°C (near boiling) | 15-20 minutes |
| Pressure Cooker | 121°C | 1-5 minutes |
| Overnight Incubation | 60°C | 8-12 hours (overnight) |
Detailed Protocol using a Water Bath or Steamer:
-
Pre-heat the water bath or steamer containing a staining dish filled with 1X this compound working solution to 95-100°C.[2][6]
-
Once the temperature is reached, immerse the rehydrated slides into the pre-heated solution. Ensure the slides are fully submerged.[6]
-
Place a loose-fitting lid on the staining dish to prevent evaporation.[3][6]
-
Incubate for 20-40 minutes. An initial time of 20 minutes is recommended as a starting point.[1][6]
-
After incubation, remove the staining dish from the heat source and allow the slides to cool in the solution at room temperature for at least 20 minutes.[2][6] This gradual cooling step is critical to prevent tissue damage and detachment from the slide.[12]
-
Rinse the slides with a gentle stream of wash buffer (e.g., PBS or TBS).[1][12]
-
The slides are now ready for the blocking step and subsequent IHC staining.[14]
References
- 1. Tris-EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 2. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. IHC antigen retrieval protocol | Abcam [abcam.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 7. antigen-retriever.com [antigen-retriever.com]
- 8. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pathnsitu.com [pathnsitu.com]
- 10. Molecular mechanisms of antigen retrieval: antigen retrieval reverses steric interference caused by formalin-induced cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 12. Tris-EDTA Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. sysy.com [sysy.com]
Application Notes and Protocols for JH-RE-06, a Novel REV1-REV7 Interface Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-RE-06 is a potent small molecule inhibitor that disrupts the protein-protein interaction between REV1 and REV7, key components of the mutagenic translesion synthesis (TLS) pathway.[1][2] By inhibiting this interaction, this compound blocks the recruitment of DNA polymerase ζ (Pol ζ) and subsequent error-prone DNA synthesis, thereby sensitizing cancer cells to DNA-damaging agents like cisplatin.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in cell-based assays.
Mechanism of Action
This compound functions by inducing the dimerization of the REV1 C-terminal domain (CTD).[4][5] This induced dimerization sterically hinders the binding of the REV7 subunit of Pol ζ to REV1, a critical step for the activation of mutagenic TLS.[3][6] The inhibition of the REV1-REV7 interaction effectively shuts down the error-prone DNA damage tolerance pathway, leading to an accumulation of cytotoxic DNA lesions in cancer cells, particularly when used in combination with DNA-damaging chemotherapy.[3][7] This targeted inhibition of mutagenic TLS presents a promising strategy to overcome chemoresistance in various cancer types.[4][8]
Thermal Stability and Handling
Optimal Heating Time: Current research and established protocols for this compound do not indicate a requirement for heating or thermal activation. Standard laboratory procedures involve dissolving this compound in a suitable solvent, such as DMSO, and then diluting it to the final concentration in cell culture media at standard cell culture temperatures (e.g., 37°C).[1][3]
Caution: Exposing small molecules to elevated temperatures can lead to thermal degradation and the formation of unknown byproducts, potentially compromising the integrity and activity of the compound.[9][10][11] Therefore, heating of this compound is not recommended unless specifically investigating its thermal stability. For storage, this compound stock solutions are typically kept at -20°C or -80°C to ensure long-term stability.[5]
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism of action of this compound in the context of the translesion synthesis pathway.
Caption: Mechanism of this compound in inhibiting mutagenic translesion synthesis.
Experimental Protocols
The following are detailed protocols for common in vitro assays involving this compound, based on published studies.
Cell Culture and Treatment
A variety of human and mouse cancer cell lines have been shown to be sensitive to this compound in combination with cisplatin.[3]
Table 1: Cell Lines and Seeding Densities for this compound Experiments
| Cell Line | Cancer Type | Seeding Density (per well in 6-well plate) | Reference |
| HT1080 | Human Fibrosarcoma | 300 cells | [1] |
| A375 | Human Melanoma | 300 cells | [3] |
| KP | Mouse Lung Adenocarcinoma | 300 cells | [3] |
| LNCap | Human Prostate Adenocarcinoma | Not specified | [3] |
| MEF | Mouse Embryonic Fibroblast | Not specified | [3] |
Protocol:
-
Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates at the densities indicated in Table 1 and allow them to adhere for 24 hours.[1]
-
Treat cells with the desired concentration of cisplatin (e.g., 0.5 µM) for 24 hours.[3]
-
Remove the cisplatin-containing media and add fresh media containing this compound (e.g., 1.5 µM).[1][3]
-
Incubate the cells with this compound for an additional 24 hours.[3]
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cytotoxicity.
Protocol:
-
Following the 24-hour treatment with this compound, wash the cells with phosphate-buffered saline (PBS).
-
Add fresh, drug-free media to the wells.
-
Allow the cells to grow for 7-10 days to form colonies.[1]
-
Aspirate the media and fix the colonies with a solution of 50% methanol and 10% glacial acetic acid for 10 minutes.[1]
-
Stain the colonies with 0.02% Coomassie Brilliant Blue R-250 in a methanol:acetic acid:water solution for at least 30 minutes.[1]
-
Wash the plates with water and allow them to air dry.
-
Count the colonies containing at least 50 cells.
Experimental Workflow
The following diagram outlines the general workflow for a clonogenic survival assay with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
JH-RE-06 antigen retrieval for specific antibodies
Clarification on JH-RE-06
Initial research indicates that This compound is not an antigen retrieval solution . Instead, it is a potent small molecule inhibitor of the REV1-REV7 protein-protein interface.[1][2][3][4] Its primary application is in cancer research, where it disrupts mutagenic translesion synthesis (TLS), a DNA damage tolerance pathway, thereby enhancing the efficacy of chemotherapeutic agents like cisplatin.[1][3][5][6][7]
This document is structured into two main sections to address the user's query comprehensively:
-
Section 1: Application Notes and Protocols for this compound as a Translesion Synthesis Inhibitor. This section provides detailed information on the correct application of this compound based on current scientific literature.
-
Section 2: Standard Antigen Retrieval Protocols for Immunohistochemistry. This section provides detailed protocols for common antigen retrieval methods used in immunohistochemistry (IHC) for researchers interested in that application.
Section 1: Application Notes and Protocols for this compound as a Translesion Synthesis Inhibitor
Background
This compound is a small molecule that inhibits the interaction between REV1 and REV7, two key proteins in the translesion synthesis (TLS) pathway.[1][2][3] TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. However, this process is often error-prone and can lead to mutations. By inhibiting the REV1-REV7 interaction, this compound prevents the recruitment of the error-prone DNA polymerase ζ (Pol ζ), thus disrupting mutagenic TLS.[1][2][3][4] This action makes cancer cells more susceptible to DNA damaging agents like cisplatin.[5][6]
Mechanism of Action
This compound targets the C-terminal domain (CTD) of REV1 at or near the interface where it binds to REV7.[2] Binding of this compound induces the dimerization of REV1, which in turn blocks the REV1-REV7 interaction and prevents the recruitment of Pol ζ to sites of DNA damage.[1][2][4] This disruption of the TLS pathway enhances the cytotoxic effects of DNA-damaging chemotherapy.[3][5]
Signaling Pathway Diagram
Caption: Mechanism of this compound in inhibiting translesion synthesis.
Quantitative Data
| Parameter | Value | Reference |
| IC50 | 0.78 µM | [1][3] |
| Kd | 0.42 µM | [1][3] |
| Target | REV1-REV7 Interface | [1][3] |
Experimental Protocol: Clonogenic Survival Assay
This protocol is adapted from methodologies described in the literature for assessing the effect of this compound on cell survival following treatment with a DNA damaging agent.[1]
Objective: To determine the effect of this compound on the survival of cancer cells treated with cisplatin.
Materials:
-
Cancer cell line of interest (e.g., HT1080, A375)[1]
-
Complete cell culture medium
-
6-well plates
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in a suitable solvent)
-
Fixative solution (50% methanol, 10% glacial acetic acid)[1]
-
Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid, 46.5% water)[1]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 300 cells per well in 6-well plates.[1]
-
Incubate at 37°C for 24 hours to allow cells to attach.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing the desired concentration of cisplatin.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
After cisplatin treatment, aspirate the medium and wash the cells once with PBS.
-
Add fresh medium containing this compound at the desired concentration (e.g., 1.5 µM).[1] Include appropriate controls (e.g., vehicle only, cisplatin only, this compound only).
-
Incubate for an additional 24 hours.[1]
-
-
Recovery and Colony Formation:
-
After the combination treatment, aspirate the medium, wash the cells once with PBS, and add fresh complete medium.
-
Allow the cells to recover and form colonies for 7-14 days, depending on the cell line's growth rate.[1]
-
-
Staining and Quantification:
-
Aspirate the medium from the wells.
-
Gently wash the colonies once with PBS.
-
Add the fixative solution to each well and incubate for 10 minutes at room temperature.[1]
-
Aspirate the fixative and add the staining solution.
-
Incubate for 15-30 minutes at room temperature.
-
Aspirate the staining solution and gently wash the wells with water to remove excess stain.
-
Allow the plates to air dry.
-
Count the number of colonies containing at least 40-50 cells.[1]
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies / Number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of cisplatin concentration for cells treated with and without this compound.
-
Section 2: Standard Antigen Retrieval Protocols for Immunohistochemistry
Background
Formalin fixation, a common method for preserving tissue morphology, creates protein cross-links that can mask antigenic sites, preventing antibody binding in immunohistochemistry (IHC).[8][9] Antigen retrieval is a critical step to unmask these epitopes, thereby allowing for effective antibody detection.[8][10] The two primary methods for antigen retrieval are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[10]
Comparison of Antigen Retrieval Methods
| Feature | Heat-Induced Epitope Retrieval (HIER) | Proteolytic-Induced Epitope Retrieval (PIER) |
| Method | Uses heat (microwave, pressure cooker, water bath) and a specific buffer to break protein cross-links.[8][11] | Uses enzymes (e.g., trypsin, proteinase K) to digest peptides that mask the epitope.[8][10] |
| Mechanism | Reverses formaldehyde-induced cross-links and restores protein conformation.[8][11] | Enzymatically cleaves peptides surrounding the epitope. |
| Effectiveness | Highly effective for a wide range of antigens, especially nuclear antigens.[8][12] | Effective for some cytoplasmic antigens, but can be less effective for nuclear antigens and may damage tissue morphology.[8] |
| Common Buffers/Enzymes | Sodium Citrate (pH 6.0), Tris-EDTA (pH 9.0).[8] | Trypsin, Proteinase K, Pepsin.[10] |
| Advantages | Generally provides more consistent and robust staining. | Can be effective when HIER fails for certain antibodies. |
| Disadvantages | Can lead to tissue detachment from the slide if not optimized. | Can alter tissue morphology and damage some epitopes.[8][10] |
Experimental Workflow for Immunohistochemistry
Caption: General workflow for an immunohistochemistry experiment.
Detailed Protocols for Antigen Retrieval
2.4.1 Heat-Induced Epitope Retrieval (HIER) Protocol
Solutions:
-
Sodium Citrate Buffer (10 mM, pH 6.0): Dissolve 2.94 g of tri-sodium citrate dihydrate in 1 L of distilled water. Adjust the pH to 6.0 with 1N HCl. Add 0.5 mL of Tween 20 (optional, for a final concentration of 0.05%).
-
Tris-EDTA Buffer (pH 9.0): 10 mM Tris Base, 1 mM EDTA. Dissolve 1.21 g of Tris base and 0.37 g of EDTA in 1 L of distilled water. Adjust the pH to 9.0. Add 0.5 mL of Tween 20 (optional).
Procedure (using a microwave):
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Heating:
-
Place slides in a staining dish filled with the chosen HIER buffer.
-
Microwave at a high power setting (e.g., 95°C) for an initial period to bring the solution to a sub-boiling temperature (e.g., 8 minutes).[8][9]
-
Microwave at a lower power setting to maintain a sub-boiling temperature for 10-20 minutes.[13] Note: Optimization of time and power is crucial to prevent tissue damage and buffer evaporation.
-
-
Cooling:
-
Remove the staining dish from the microwave and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[14] This slow cooling step is critical for epitope renaturation.
-
-
Washing:
-
Rinse the slides gently with distilled water, followed by a wash in PBS or a similar buffer.
-
-
Proceed with the standard immunohistochemistry protocol (blocking, primary antibody incubation, etc.).
2.4.2 Proteolytic-Induced Epitope Retrieval (PIER) Protocol
Enzyme Solution:
-
Trypsin (0.1%): Prepare a 0.1% trypsin solution in PBS. Pre-warm the solution to 37°C before use.[8]
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections as described for HIER.
-
Enzymatic Digestion:
-
Pipette the pre-warmed trypsin solution directly onto the tissue sections, ensuring complete coverage.
-
Place the slides in a humidified chamber and incubate at 37°C for 10-30 minutes.[8][9] Note: The optimal incubation time must be determined empirically for each antibody and tissue type to avoid over-digestion.
-
-
Stopping the Reaction:
-
Washing:
-
Wash the slides in PBS.
-
-
Proceed with the standard immunohistochemistry protocol.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. pnas.org [pnas.org]
- 6. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]
- 12. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Application Note: Automated Immunohistochemical Assessment of Cellular Response to JH-RE-06, a Novel REV1-REV7 Interface Inhibitor
For Research Use Only.
Introduction
JH-RE-06 is a potent small molecule inhibitor that disrupts mutagenic translesion synthesis (TLS) by targeting the interaction between REV1 and REV7.[1][2][3] By inducing dimerization of the REV1 C-terminal domain (CTD), this compound effectively blocks the recruitment of DNA polymerase ζ (POLζ), a key enzyme in mutagenic DNA damage bypass.[4][5][6] This mechanism of action makes this compound a promising agent for sensitizing cancer cells to DNA-damaging chemotherapies like cisplatin.[5][6][7] This application note provides a detailed protocol for the treatment of formalin-fixed, paraffin-embedded (FFPE) tissue sections with this compound and subsequent automated immunohistochemical (IHC) staining for the senescence marker p21 on a widely used automated platform. This method allows for the evaluation of this compound's ability to induce cellular senescence in a spatially resolved tissue context.
Target and Mechanism of Action
This compound inhibits the REV1-REV7 protein-protein interaction, a critical step in the assembly of the translesion synthesis machinery. This disruption prevents the recruitment of POLζ to sites of DNA damage, leading to an accumulation of DNA lesions that can trigger cellular senescence or apoptosis, particularly in combination with DNA-damaging agents.[4][8][9]
Caption: Signaling pathway of this compound action.
Materials and Methods
Reagents and Materials
-
FFPE tissue sections (e.g., xenograft tumors from cisplatin-treated animals)
-
This compound (prepared in a suitable solvent, e.g., DMSO)
-
Automated IHC stainer (e.g., Leica BOND RX or Ventana DISCOVERY ULTRA)
-
Detection system (e.g., Polymer-based HRP detection system)
-
Primary antibody: Rabbit anti-p21 monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
Experimental Workflow
The following diagram outlines the key steps of the automated IHC protocol for assessing the effect of this compound on p21 expression.
Caption: Automated IHC workflow with this compound treatment.
Automated IHC Protocol
This protocol is a general guideline and may require optimization for specific tissue types and automated platforms.
| Step | Parameter | Specification | Notes |
| Slide Preparation | Baking | 60°C for 30 minutes | Ensure tissue adherence. |
| Deparaffinization | Reagent | Xylene substitute | Onboard automated stainer protocol. |
| Rehydration | Reagent | Graded alcohols to water | Onboard automated stainer protocol. |
| Antigen Retrieval | Method | Heat-Induced Epitope Retrieval (HIER) | |
| Buffer | Citrate Buffer (pH 6.0) | ||
| Temperature & Time | 100°C for 20 minutes | ||
| This compound Treatment | Concentration | 1-10 µM | Titrate for optimal effect. |
| Vehicle Control | DMSO (at same dilution as this compound) | Essential for comparison. | |
| Incubation Time | 60 minutes | May require optimization. | |
| Incubation Temp. | 37°C | ||
| Blocking | Peroxidase Block | 3% H₂O₂ | 10 minutes. |
| Protein Block | Serum-free protein block | 20 minutes. | |
| Primary Antibody | Antibody | Rabbit anti-p21 | Dilution to be optimized (e.g., 1:100). |
| Incubation Time | 60 minutes | ||
| Incubation Temp. | Ambient | ||
| Detection System | Secondary Antibody | HRP-Polymer anti-Rabbit | 30 minutes. |
| Chromogen | DAB | 10 minutes. | |
| Counterstaining | Stain | Hematoxylin | 5 minutes. |
| Post-Staining | Bluing | Running tap water or bluing reagent | 5 minutes. |
| Dehydration | Graded alcohols | Onboard automated stainer protocol. | |
| Clearing | Xylene substitute | Onboard automated stainer protocol. | |
| Coverslipping | Mounting Medium | Permanent mounting medium | Automated or manual. |
Expected Results
Tissues treated with this compound, particularly those with pre-existing DNA damage, are expected to show an increase in the nuclear expression of p21 compared to vehicle-treated control tissues. The staining intensity and the percentage of p21-positive cells can be quantified using digital pathology software to provide a quantitative measure of this compound-induced senescence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Inadequate blocking | Increase protein block incubation time. |
| Non-specific antibody binding | Optimize primary antibody dilution. | |
| Weak or No Staining | Ineffective antigen retrieval | Optimize HIER time and temperature. |
| Inactive this compound | Prepare fresh this compound solution. | |
| Low antibody concentration | Decrease primary antibody dilution. | |
| Uneven Staining | Incomplete reagent coverage | Ensure proper slide placement in the stainer. |
| Tissue drying out | Check reagent levels and dispenser function. |
Conclusion
This application note provides a framework for utilizing this compound in conjunction with automated immunohistochemistry to study its effects on cellular senescence in FFPE tissues. This methodology offers a high-throughput and reproducible approach for researchers and drug development professionals to investigate the in-situ efficacy of TLS inhibitors and their potential as cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekalert.org [eurekalert.org]
- 8. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JH-RE-06 in Frozen Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-RE-06 is a potent small molecule inhibitor of the REV1-REV7 interaction, a critical step in mutagenic translesion synthesis (TLS). By disrupting the recruitment of DNA polymerase ζ (Pol ζ), this compound effectively blocks the cell's ability to bypass DNA lesions, thereby enhancing the efficacy of DNA-damaging chemotherapeutic agents like cisplatin.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in studies involving frozen tissue sections, particularly for immunohistochemical analysis of biomarkers related to cell proliferation, apoptosis, and senescence.
Mechanism of Action
This compound targets the interface between REV1 and the REV7 subunit of Pol ζ.[1][3] Binding of this compound to the REV1 C-terminal domain (CTD) induces its dimerization, which sterically hinders the interaction with REV7.[1][3][4][5] This prevents the recruitment of the catalytic subunit REV3 of Pol ζ to sites of DNA damage. As a result, the cell's capacity for mutagenic TLS is inhibited, leading to increased sensitivity to DNA damaging agents.[3][4] In combination with chemotherapy, this compound has been shown to suppress tumor growth and prolong survival in preclinical models.[3][6][7] Interestingly, the combination of this compound and cisplatin does not significantly increase apoptosis but rather induces hallmarks of cellular senescence.[6][7][8]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound, providing a reference for expected outcomes.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell-free/Cell-based | Reference |
| IC₅₀ | 0.78 µM | Cell-free assay | [1] |
| K | 0.42 µM | Cell-free assay | [1] |
| Effective Concentration | 1.5 µM | In vitro cell culture | [1] |
Table 2: In Vivo Xenograft Study Parameters (A375 Melanoma Model)
| Parameter | Dosage | Administration Route | Vehicle | Reference |
| This compound | 1.6 mg/kg | Intratumoral injection | 10% DMSO, 10% ethanol, 40% PEG-400, 50% saline | [3] |
| Cisplatin | 1.0 mg/kg | Intratumoral injection | 10% DMSO, 10% ethanol, 40% PEG-400, 50% saline | [3] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting mutagenic translesion synthesis.
Experimental Workflow for Immunohistochemistry on Frozen Sections
Caption: Workflow for IHC analysis of frozen tissues from this compound studies.
Experimental Protocols
Protocol 1: Preparation of Frozen Tissue Sections
This protocol describes the steps for preparing frozen tissue sections from preclinical models for subsequent analysis.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane (2-methylbutane)
-
Dry ice or liquid nitrogen
-
Cryomolds
-
Gelatin-coated or positively charged microscope slides
-
Cryostat
-
Ice-cold fixative (e.g., 100% acetone or methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tissue Dissection: Immediately after sacrificing the animal, carefully dissect the tissue of interest. To preserve tissue integrity, handle it gently and keep it on ice.
-
Snap Freezing:
-
Pre-chill isopentane in a beaker placed in dry ice or liquid nitrogen until it becomes opaque (approximately -70°C).[9]
-
Place a small amount of OCT compound in a cryomold.
-
Orient the tissue sample in the OCT at the bottom of the mold.
-
Completely cover the tissue with OCT, avoiding air bubbles.[10]
-
Using forceps, submerge the cryomold in the pre-chilled isopentane until the OCT block is completely frozen.
-
Store the frozen blocks at -80°C until sectioning. Do not allow the tissue to thaw.[9][10]
-
-
Cryostat Sectioning:
-
Set the cryostat chamber temperature to -15°C to -23°C.[9]
-
Mount the frozen OCT block onto the cryostat specimen holder.
-
Cut sections at a thickness of 5-10 µm.
-
Carefully transfer the frozen sections onto pre-labeled, charged microscope slides.
-
Allow the sections to air dry at room temperature for 30 minutes to ensure adhesion.[9]
-
Slides can be used immediately or stored at -80°C for several months.
-
Protocol 2: Immunohistochemistry (IHC) for Biomarker Analysis
This protocol outlines the steps for performing IHC on prepared frozen sections to analyze the expression of relevant biomarkers.
Materials:
-
Prepared frozen tissue section slides
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-5% normal serum from the host species of the secondary antibody in PBS)
-
Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis) diluted in antibody diluent.
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Hydrophobic barrier pen
Procedure:
-
Slide Preparation: If slides are frozen, bring them to room temperature for 10-20 minutes.
-
Fixation:
-
Fix the air-dried sections in ice-cold acetone or methanol for 10 minutes at -20°C.
-
Wash the slides three times for 5 minutes each in Wash Buffer.
-
-
Antigen Retrieval (if necessary): While generally not required for frozen sections, some epitopes may benefit from mild antigen retrieval. This should be optimized for each antibody.
-
Blocking:
-
Use a hydrophobic barrier pen to draw a circle around the tissue section.
-
Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer without washing.
-
Incubate the sections with the primary antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times for 5 minutes each in Wash Buffer.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the slides three times for 5 minutes each in Wash Buffer.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash the slides three times for 5 minutes each in Wash Buffer.
-
Apply the DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis: Examine the slides under a light microscope and quantify the staining intensity and percentage of positive cells as required.
Note: For immunofluorescence staining, use fluorescently labeled secondary antibodies and a mounting medium containing an anti-fade reagent with DAPI for nuclear counterstaining.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A molecular glue to overcome cancer drug resistance? | EurekAlert! [eurekalert.org]
- 6. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 10. jefferson.edu [jefferson.edu]
Application Notes and Protocols for JH-RE-06
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-RE-06 is a potent and specific small molecule inhibitor of the REV1-REV7 interface, playing a crucial role in the mutagenic translesion synthesis (TLS) pathway. By disrupting the recruitment of the mutagenic DNA polymerase ζ (POLζ), this compound effectively inhibits TLS. This mechanism of action makes it a valuable tool for research in DNA damage and repair, and a promising candidate for development as a chemosensitizing agent. In preclinical studies, this compound has been shown to enhance the cytotoxicity of DNA-damaging agents like cisplatin, not by inducing apoptosis, but by promoting cellular senescence.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cellular assays to study its effects on cell survival, DNA damage response, and senescence.
Biochemical and Physicochemical Properties
This compound targets the interaction between the C-terminal domain (CTD) of REV1 and the REV7 subunit of POLζ.[4][5] Binding of this compound to a unique, nearly featureless surface on REV1 induces its dimerization, which in turn blocks the REV1-REV7 interaction and prevents the recruitment of POLζ to sites of DNA damage.[4][5]
| Property | Value | Reference |
| Target | REV1-REV7 Interface | [4][6] |
| IC50 | 0.78 µM (Cell-free assay) | [4][7] |
| Kd | 0.42 µM (Cell-free assay) | [4][7] |
| Molecular Formula | C20H16Cl3N3O4 | [6] |
| Molecular Weight | 468.72 g/mol | [6] |
Signaling Pathway and Mechanism of Action
This compound disrupts the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. While TLS can prevent replication fork collapse, the involvement of low-fidelity polymerases like POLζ often introduces mutations. By inhibiting the REV1-REV7 interaction, this compound specifically blocks the recruitment of the mutagenic POLζ, thereby suppressing error-prone DNA synthesis. When used in combination with DNA-damaging agents such as cisplatin, this compound enhances their anti-cancer effects by pushing cells towards senescence instead of apoptosis.[1][2][3]
Experimental Protocols
Stock Solution Preparation
For in vitro studies, this compound can be reconstituted in DMSO to create a high-concentration stock solution (e.g., 10 mM). For cellular experiments, it is recommended to dilute the stock solution in culture medium to the desired final concentration. Note that for in vivo studies, specific formulations are required, such as 10% DMSO, 10% ethanol, 40% PEG-400, and 50% saline.[5]
Cell Culture and Treatment
This compound has been tested in a variety of human and mouse cell lines, including:
-
HT1080 (human fibrosarcoma)[5]
-
A375 (human melanoma)[5]
-
LNCaP (human prostate adenocarcinoma)[5]
-
Mouse Embryonic Fibroblasts (MEFs)[5]
Cells should be cultured in their recommended growth medium and maintained in a humidified incubator at 37°C with 5% CO2. For combination treatments, cells are typically pre-treated with a DNA-damaging agent like cisplatin for a specified period (e.g., 24 hours) before the addition of this compound.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 300-800 cells/well) and allow them to attach overnight.[4][8]
-
Treat the cells with the desired concentrations of this compound, cisplatin, or the combination. A typical treatment duration is 24-48 hours.[5]
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh growth medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a solution of 10% methanol and 10% acetic acid for 10-15 minutes.[4]
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.[9]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is used to detect senescent cells, which exhibit increased activity of lysosomal β-galactosidase at pH 6.0.
Protocol:
-
Seed cells in 6-well plates and treat them as required for your experiment.
-
Wash the cells twice with PBS.
-
Fix the cells with 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.[6]
-
Wash the cells three times with PBS.
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Add the staining solution to the cells and incubate at 37°C overnight in a dry incubator (no CO2).
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantify the percentage of blue-stained cells.
Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks, a marker of DNA damage.
Protocol:
-
Grow cells on coverslips in a multi-well plate and apply treatments.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the foci using a fluorescence microscope.
-
Quantify the number of foci per nucleus.
Western Blotting for DNA Damage Response Proteins
This technique is used to analyze the expression levels of proteins involved in the DNA damage response pathway.
Protocol:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ATR, p-γH2AX, p21) overnight at 4°C.[1][3]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Studies
This compound has demonstrated efficacy in suppressing the growth of human melanoma xenografts in mice when co-administered with cisplatin.[4][5] For in vivo experiments, this compound can be formulated and administered via intraperitoneal injection. Dosing and treatment schedules should be optimized for the specific tumor model and experimental design.
Safety and Handling
This compound is a chemical compound intended for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Ordering Information
This compound is available from various chemical suppliers. Please refer to their respective catalogs for purchasing information.
Disclaimer: These application notes are intended for guidance and should be adapted to specific experimental conditions. It is the responsibility of the user to validate the protocols for their particular application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. buckinstitute.org [buckinstitute.org]
- 5. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
JH-RE-06: Application Notes and Protocols for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction:
JH-RE-06 is a potent small molecule inhibitor of the REV1-REV7 protein-protein interaction, a critical step in the mutagenic translesion synthesis (TLS) pathway.[1][2][3] By disrupting the recruitment of DNA polymerase ζ (Polζ), this compound effectively blocks the bypass of DNA lesions, thereby sensitizing cancer cells to DNA-damaging agents like cisplatin.[1][4][5] Notably, the combination of this compound with cisplatin has been shown to shift the cellular response from apoptosis to a state of cellular senescence, a terminal growth arrest.[5] This application note provides detailed protocols for utilizing immunofluorescence to study the effects of this compound on cellular proliferation, DNA damage, and senescence in both cultured cells and paraffin-embedded tissues.
Mechanism of Action of this compound
This compound functions by inducing the dimerization of the REV1 C-terminal domain (CTD), which in turn blocks the interaction between REV1 and REV7, a subunit of Polζ.[4][5] This prevents the recruitment of Polζ to sites of DNA damage, thereby inhibiting mutagenic TLS.
Combined Effect of this compound and Cisplatin: Induction of Senescence
The combination of this compound with the DNA-damaging agent cisplatin has been observed to induce cellular senescence, a state of irreversible cell cycle arrest. This process is often mediated by the p53/p21 signaling pathway.
Quantitative Data Summary
| Parameter | Treatment Group | Cell Line 1 (e.g., A375) | Cell Line 2 (e.g., HT1080) | Reference |
| IC50 of this compound | This compound alone | ~1.5 µM (in combination studies) | ~1.5 µM (in combination studies) | [4] |
| Ki67 Positive Cells (%) | Control | High | High | [5] |
| Cisplatin | Moderately Reduced | Moderately Reduced | [5] | |
| This compound + Cisplatin | Significantly Reduced | Significantly Reduced | [5] | |
| γH2AX Foci per Cell | Control | Low | Low | |
| Cisplatin | High | High | ||
| This compound + Cisplatin | Persistently High | Persistently High | ||
| p21 Expression (Fold Change) | Control | 1 | 1 | [5] |
| Cisplatin | Moderate Increase | Moderate Increase | [5] | |
| This compound + Cisplatin | Significant Increase | Significant Increase | [5] | |
| Lamin B1 Expression (Fold Change) | Control | 1 | 1 | [5] |
| Cisplatin | No significant change | No significant change | [5] | |
| This compound + Cisplatin | Decreased | Decreased | [5] |
Experimental Protocols
Immunofluorescence Staining of Cultured Cells
This protocol is suitable for analyzing the expression and localization of proteins such as Ki67, γH2AX, p21, and Lamin B1 in cultured cells treated with this compound.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound and/or Cisplatin
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies (see table below for suggestions)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Suggested Primary Antibodies:
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Ki67 | Rabbit | 1:200 - 1:500 | Abcam (ab15580) |
| Phospho-Histone H2A.X (Ser139) (γH2AX) | Mouse | 1:400 - 1:800 | BioLegend (613402) |
| p21 Waf1/Cip1 | Rabbit | 1:100 - 1:200 | Cell Signaling Technology (2947) |
| Lamin B1 | Rabbit | 1:200 - 1:500 | Proteintech (12987-1-AP) |
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and/or cisplatin for the specified duration. Include appropriate vehicle controls.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Immunofluorescence Staining of Paraffin-Embedded Tissues
This protocol is designed for the analysis of protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections from xenograft models or clinical samples.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrophobic barrier pen
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary and secondary antibodies (as for cultured cells, may require optimization)
-
DAPI
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a microwave, pressure cooker, or water bath according to the manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
-
Staining Procedure (from Permeabilization onwards):
-
Follow steps 3-8 from the "Immunofluorescence Staining of Cultured Cells" protocol, using a hydrophobic barrier pen to encircle the tissue section to minimize reagent volume.
-
Disclaimer: These protocols provide a general framework. Optimal conditions for cell lines, tissues, and antibodies should be determined by the end-user. Always refer to the manufacturer's datasheet for specific antibody recommendations.
References
- 1. The Rev1-Polζ Translesion Synthesis Mutasome: Structure, Interactions and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols: A Guide to Heat-Induced Epitope Retrieval (HIER)
A Note on JH-RE-06: Initial research indicates that this compound is a small molecule inhibitor of the REV1 protein, which is involved in a DNA damage tolerance pathway called translesion synthesis (TLS).[1][2][3] It is utilized in cancer research to enhance the efficacy of chemotherapeutic agents like cisplatin by preventing cancer cells from bypassing DNA damage.[1][3][4][5] Therefore, this compound is a research compound used to modulate cellular pathways, not a reagent for antigen retrieval in immunohistochemistry (IHC).
The following protocol details a standard and widely used laboratory procedure, Heat-Induced Epitope Retrieval (HIER), which is a critical step in preparing tissue samples for IHC. This guide is intended for researchers, scientists, and drug development professionals who are performing IHC and need to unmask epitopes in formalin-fixed, paraffin-embedded (FFPE) tissues.
Introduction to Heat-Induced Epitope Retrieval (HIER)
Formalin fixation is a common method for preserving tissue morphology. However, it creates methylene bridges that cross-link proteins, which can mask the antigenic sites (epitopes) that antibodies bind to during immunohistochemical staining.[6][7] This masking can lead to weak or false-negative staining results. HIER is a technique that uses heat and a specific buffer solution to break these methylene bridges, thereby unmasking the epitopes and allowing for optimal antibody binding.[7][8] The choice of retrieval buffer and heating method can significantly impact the staining results and often requires optimization for each specific antigen and antibody.[8]
Signaling Pathway of DNA Damage Response and the Role of this compound
To provide context for the research applications of compounds like this compound, the following diagram illustrates the translesion synthesis (TLS) pathway, a component of the DNA damage response. This compound acts as an inhibitor in this pathway.
Experimental Protocol: Heat-Induced Epitope Retrieval (HIER)
This protocol provides a general procedure for HIER. Optimal conditions, including the choice of retrieval solution, heating time, and temperature, should be determined empirically for each antibody, tissue type, and fixation method.
Materials
-
Deparaffinized and rehydrated FFPE tissue sections on slides
-
Antigen Retrieval Buffer (see Table 1 for common options)
-
Heating apparatus: Water bath, pressure cooker, or microwave oven
-
Staining jars or Coplin jars (microwave-safe if applicable)
-
Distilled or deionized water
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
Common Antigen Retrieval Buffers
The pH of the retrieval solution is a critical factor for successful epitope unmasking.[9]
| Buffer Name | Composition | Typical pH | Common Applications |
| Sodium Citrate Buffer | 10 mM Sodium Citrate, 0.05% Tween 20 | 6.0 | A good starting point for many antigens.[7][10] |
| Tris-EDTA Buffer | 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20 | 9.0 | Often provides superior results for nuclear antigens.[7][8] |
| EDTA Buffer | 1 mM EDTA | 8.0 | An effective alternative to citrate buffer.[8] |
HIER Workflow Diagram
The following diagram outlines the major steps in the HIER process.
Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate slides through graded ethanol solutions (e.g., 95%, 70%) for 3 minutes each.
-
Rinse slides in distilled water.[6]
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval buffer in a staining dish within a water bath, steamer, or pressure cooker to 95-100°C.
-
Carefully place the slides into the hot retrieval buffer, ensuring the tissue sections are fully submerged.
-
Cover the staining dish (a loose lid is sufficient for a water bath or steamer).
-
Incubate for the optimized time, typically between 20-40 minutes. Note: The optimal time can vary significantly and should be determined by the user.
-
-
Cooling:
-
Rinsing:
-
Gently rinse the slides in several changes of PBS or TBS.
-
The slides are now ready for the blocking step and subsequent immunohistochemical staining. At no point from rehydration onwards should the slides be allowed to dry out.[6]
-
Optimization and Troubleshooting
Achieving optimal staining requires careful optimization of the antigen retrieval step.
Optimization Matrix
For a new antibody or tissue, it is recommended to perform an optimization matrix to determine the best HIER conditions.
| Time | Citrate Buffer (pH 6.0) | EDTA Buffer (pH 8.0) | Tris-EDTA Buffer (pH 9.0) |
| 10 minutes | Slide 1 | Slide 2 | Slide 3 |
| 20 minutes | Slide 4 | Slide 5 | Slide 6 |
| 30 minutes | Slide 7 | Slide 8 | Slide 9 |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Incomplete epitope unmasking. | Increase heating time or try a different retrieval buffer with a higher pH (e.g., switch from citrate to Tris-EDTA).[8][11] |
| Antigen degradation from over-retrieval. | Reduce heating time or temperature.[7] | |
| High Background Staining | Tissue damage from harsh retrieval conditions. | Decrease heating time or use a gentler heating method (e.g., water bath instead of microwave).[11] |
| Insufficient blocking after retrieval. | Ensure adequate blocking with normal serum or a protein-based blocking solution before applying the primary antibody.[12][13] | |
| Tissue Sections Detaching | Over-boiling of the retrieval solution. | Ensure the buffer does not boil vigorously. Use a temperature-controlled device. |
| Slides are not properly coated. | Use positively charged slides to improve tissue adherence. |
By following this detailed guide and performing the necessary optimizations, researchers can effectively implement Heat-Induced Epitope Retrieval to achieve reliable and high-quality results in their immunohistochemistry experiments.
References
- 1. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Heat-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Antigen Retrieval Immunohistochemistry: Review and Future Prospects in Research and Diagnosis over Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bma.ch [bma.ch]
- 12. qedbio.com [qedbio.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - FR [thermofisher.com]
Unraveling Difficult-to-Retrieve Antigens: Advanced Protocols and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In immunohistochemistry (IHC) and other immunoassays, the successful detection of an antigen is critically dependent on the accessibility of its epitope to the binding antibody. Formalin fixation, while essential for preserving tissue morphology, can induce protein cross-linking that masks these epitopes, rendering antigens "difficult to retrieve." This application note provides a comprehensive guide to established methods for unmasking these challenging antigens, ensuring robust and reliable staining.
Clarification on JH-RE-06: Initial searches for "this compound" in the context of antigen retrieval found no supporting scientific literature for its use in this application. Instead, this compound is identified as a small molecule inhibitor of the REV1-REV7 interaction, which plays a role in mutagenic translesion synthesis (TLS), a DNA damage tolerance pathway.[1] Its primary application in research is as a chemotherapy sensitizer, particularly with agents like cisplatin, to enhance the killing of tumor cells.[2] While studies involving this compound may use IHC to assess its biological effects (e.g., on cell proliferation markers), the compound itself is not used as an antigen retrieval reagent.
This document will therefore focus on the established and validated methodologies for the retrieval of difficult antigens: Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).
Principles of Antigen Retrieval
Formalin fixation creates methylene bridges that cross-link proteins, which can obscure the three-dimensional structure of an epitope. Antigen retrieval techniques are designed to reverse this process.[3][4]
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating tissue sections in a specific buffer solution. The combination of heat and pH is believed to break the methylene cross-links, uncoiling proteins and re-exposing the antigenic sites.[4][5][6]
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes to digest the proteins that are masking the epitope.[5][6][7][8] While effective for some antigens, it can be harsh and may damage tissue morphology or the epitope itself.[5]
The choice between HIER and PIER, and the specific conditions for each, depends on the antigen, the antibody, the tissue type, and the duration of fixation.[7][9] For difficult-to-retrieve antigens, optimization of these methods is crucial.
Data Presentation: Comparison of Antigen Retrieval Methods
The following tables summarize key parameters for HIER and PIER, providing a starting point for optimization.
Table 1: Heat-Induced Epitope Retrieval (HIER) Parameters
| Parameter | Recommended Range | Notes for Difficult Antigens |
| Buffer | Citrate Buffer (pH 6.0), Tris-EDTA (pH 9.0) | High pH buffers (e.g., Tris-EDTA, pH 9.0) are often more effective for many antigens, especially nuclear ones.[9][10] |
| Heating Method | Microwave, Pressure Cooker, Water Bath, Steamer | Pressure cookers and microwaves provide more consistent and rapid heating.[5] For fragile tissues, a lower temperature overnight incubation in a water bath (60°C) can be effective. |
| Temperature | 95-100°C (Water Bath/Microwave), ~120°C (Pressure Cooker) | Higher temperatures can improve retrieval but also risk tissue damage.[3] |
| Incubation Time | 10-30 minutes | Difficult antigens may require longer incubation times. Optimization is key.[3][7] |
Table 2: Proteolytic-Induced Epitope Retrieval (PIER) Parameters
| Parameter | Recommended Range | Notes for Difficult Antigens |
| Enzyme | Trypsin, Proteinase K, Pepsin | The choice of enzyme is antigen-dependent. Proteinase K is generally more aggressive than Trypsin. |
| Enzyme Conc. | Trypsin: 0.05-0.1%, Proteinase K: 20 µg/mL | Must be carefully optimized. Too high a concentration can destroy tissue morphology and the antigen.[6] |
| Temperature | 37°C | Standard incubation temperature for most enzymes.[3][7] |
| Incubation Time | 5-20 minutes | Requires careful titration. Longer times increase retrieval but also the risk of tissue degradation.[3][9] |
Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER) for Difficult Antigens
This protocol is a starting point and should be optimized for each specific antibody and tissue.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
HIER Buffer: Tris-EDTA (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) or Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Pressure cooker or microwave oven
-
Staining jars (plastic for microwave)
Procedure:
-
Place deparaffinized and rehydrated slides into a staining rack.
-
Pre-heat the HIER buffer in a suitable container (e.g., pressure cooker pot or microwaveable plastic staining jar) to 95°C.[7]
-
Immerse the slide rack in the pre-heated buffer.
-
For Pressure Cooker: Lock the lid and bring to full pressure. Heat for 5-10 minutes.
-
For Microwave: Heat at high power for 5 minutes, then at low power for 15 minutes. Ensure slides remain submerged; add fresh hot buffer if necessary.
-
After heating, depressurize the pressure cooker or remove the jar from the microwave. Allow the slides to cool in the buffer for at least 20-35 minutes at room temperature.[3][7] This slow cooling step is critical for epitope renaturation.
-
Rinse the slides gently with distilled water, followed by a wash in TBS or PBS buffer.
-
The slides are now ready for the standard immunohistochemical staining protocol.
Protocol 2: Proteolytic-Induced Epitope Retrieval (PIER)
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Enzyme Solution (prepare fresh): 0.05% Trypsin in PBS
-
Humidified chamber
-
Incubator or water bath set to 37°C
Procedure:
-
Cover the tissue section with the pre-warmed enzyme solution.
-
Place the slides in a humidified chamber and incubate at 37°C for 10-15 minutes.[7][8] Note: This time must be optimized.
-
Stop the enzymatic reaction by rinsing the slides thoroughly in cold running tap water for 3-5 minutes.[7][11]
-
Wash slides in TBS or PBS buffer.
-
Proceed with the standard immunohistochemical staining protocol.
Visualizing Workflows and Pathways
Logical Workflow for Optimizing Antigen Retrieval
The following diagram illustrates a systematic approach to optimizing antigen retrieval for a difficult-to-detect antigen.
Caption: Optimization workflow for difficult antigen retrieval.
Mechanism of Formalin Fixation and Antigen Retrieval
This diagram illustrates how formalin fixation masks epitopes and how HIER and PIER work to unmask them.
Caption: Process of epitope masking and unmasking.
Conclusion
Successfully staining difficult-to-retrieve antigens is achievable through the systematic optimization of established HIER and PIER protocols. While novel research compounds like this compound are vital in their own fields, for the immunohistochemist, a thorough understanding and application of fundamental retrieval techniques remain the cornerstone of reliable and reproducible results. Always begin with a standard protocol, such as HIER with a high pH buffer, and modify parameters based on staining results, taking care to assess not only signal intensity but also background and tissue morphology.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 4. huabio.com [huabio.com]
- 5. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 6. bosterbio.com [bosterbio.com]
- 7. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 8. Antigen Retrieval Protocol (PIER) | Proteolytic-Induced Epitope Retrieval | Bio-Techne [bio-techne.com]
- 9. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Protease-induced Antigen Retrieval Protocol | Rockland [rockland.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak or No Staining in Immunohistochemistry (IHC)
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing weak or no staining in their immunohistochemistry (IHC) experiments, with a focus on issues related to reagents such as primary antibodies (e.g., JH-RE-06).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing weak or no staining with our primary antibody (this compound). What are the common causes and how can we resolve this?
Weak or no staining in IHC is a frequent issue that can stem from various factors in your protocol.[1][2][3] A systematic approach to troubleshooting is the most effective way to identify and solve the problem. The main areas to investigate are the primary antibody, secondary antibody, tissue preparation, and the staining protocol itself.
Troubleshooting Workflow for Weak Staining
Caption: A flowchart for troubleshooting weak or no IHC staining.
Q2: How can I be sure that my primary antibody is the problem?
To determine if the primary antibody is the issue, several checks are necessary. First, confirm that the antibody is validated for IHC applications by checking its datasheet.[3] Not all antibodies work for every application. Always run a positive control—a tissue known to express the target antigen—to validate that the antibody and the protocol are working.[4] If the positive control shows no staining, the primary antibody is a likely culprit.
Q3: What aspects of the primary antibody and its handling should I check?
-
Concentration: The antibody concentration may be too low. It's recommended to perform a titration to find the optimal dilution.[1][3]
-
Storage and Handling: Ensure the antibody has been stored at the recommended temperature and has not expired.[2][4][5] Avoid repeated freeze-thaw cycles.
-
Compatibility: The primary antibody's host species must be compatible with the secondary antibody. For example, if your primary antibody is raised in a mouse, you must use an anti-mouse secondary antibody.[2][3]
Q4: My positive control is also weak. What should I investigate next?
If your positive control is weak, this suggests a more systemic issue with your protocol or reagents beyond just the primary antibody. Key areas to troubleshoot include:
-
Tissue Fixation: Both under-fixation and over-fixation can lead to weak staining.[6] Under-fixation may not preserve the antigen, while over-fixation can mask the epitope.
-
Antigen Retrieval: This step is crucial for unmasking epitopes. You may need to optimize the method (heat-induced vs. enzymatic) or the pH of the retrieval solution.[4]
-
Secondary Antibody and Detection System: Ensure the secondary antibody is not the issue by running a control without the primary antibody.[2] If staining occurs, your secondary antibody may be binding non-specifically. Also, confirm that your detection reagents (e.g., HRP, AP, chromogen) are active and prepared correctly.[3]
Quantitative Data Summary
For optimal results, it is critical to titrate your primary antibody. Below is an example of a primary antibody titration table.
| Parameter | Dilution 1 | Dilution 2 | Dilution 3 | Dilution 4 |
| Primary Antibody Dilution | 1:100 | 1:250 | 1:500 | 1:1000 |
| Incubation Time | 60 min | 60 min | 60 min | 60 min |
| Observed Staining Intensity | Strong, high background | Strong, low background | Moderate, specific | Weak/Negative |
| Recommendation | Too concentrated | Optimal | Sub-optimal | Too dilute |
Detailed Experimental Protocol: Standard Immunohistochemistry (IHC-P)
This protocol provides a general workflow for immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
-
Transfer slides through a graded series of ethanol: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).
-
Heat the solution to 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with a wash buffer (e.g., PBS-T).
-
-
Peroxidase Block (for HRP-based detection):
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[3]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking serum (e.g., normal serum from the same species as the secondary antibody) for 30-60 minutes to prevent non-specific binding.[2]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., this compound) to its optimal concentration in antibody diluent.
-
Incubate sections with the primary antibody, typically for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with wash buffer.
-
Incubate with a biotinylated or polymer-based secondary antibody for 30-60 minutes.
-
-
Detection:
-
Rinse with wash buffer.
-
Apply the detection reagent (e.g., Streptavidin-HRP). Incubate for 30 minutes.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
Signaling Pathway Visualization
The following diagram illustrates a generic signaling pathway that could be investigated using IHC by targeting a key protein within the pathway (e.g., a phosphorylated kinase or a transcription factor).
Caption: A simplified model of a cellular signaling cascade.
References
Troubleshooting background staining with JH-RE-06
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during experiments with JH-RE-06.
Troubleshooting Guide: High Background Staining
High background staining can obscure specific signals and lead to misinterpretation of results. This guide addresses common causes of background staining in the context of experiments involving this compound, particularly in cell-based assays that may involve fluorescence or chromogenic detection methods.
Diagram: Troubleshooting Workflow for High Background Staining
Caption: Troubleshooting workflow for high background staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the REV1-REV7 interface.[1] It disrupts mutagenic translesion synthesis (TLS) by preventing the recruitment of the mutagenic DNA polymerase ζ (Pol ζ).[1][2] Binding of this compound to the REV1 C-terminal domain (CTD) induces REV1 dimerization, which blocks the interaction between REV1 and the REV7 subunit of Pol ζ.[1][2][3] This inhibition of mutagenic TLS can enhance the cytotoxic effects of DNA-damaging chemotherapeutic agents like cisplatin.[2][3]
Q2: I am observing high background fluorescence in my immunofluorescence experiment with cells treated with this compound. What are the possible causes?
High background fluorescence in immunofluorescence experiments can arise from several factors that are generally not specific to this compound itself, but rather the experimental technique. Common causes include:
-
Autofluorescence: Some cell types or components, like mitochondria and lysosomes, can naturally fluoresce. Fixatives like glutaraldehyde can also increase autofluorescence.[4][5]
-
Antibody Concentration: Using primary or secondary antibodies at too high a concentration can lead to non-specific binding.[6][7][8]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can cause antibodies to adhere to unintended targets.[4][6][7]
-
Inadequate Washing: Insufficient washing steps may not effectively remove unbound or loosely bound antibodies.[4][6]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample or with other proteins.[4][9]
-
Cell Health: If this compound treatment, especially in combination with other agents like cisplatin, induces significant cell stress or death, cellular debris and altered membrane permeability can contribute to non-specific antibody uptake and background.
Q3: How can I reduce autofluorescence in my samples?
To address autofluorescence, consider the following:
-
Include an unstained control: This will help you determine the baseline level of autofluorescence in your samples.[4]
-
Use a different fixative: If you suspect the fixative is the cause, consider alternatives to glutaraldehyde.[5]
-
Use a quenching agent: Reagents like Sudan Black B or sodium borohydride can help to quench autofluorescence.[5]
-
Choose appropriate fluorophores: Selecting fluorophores with longer excitation and emission wavelengths (in the red or far-red spectrum) can sometimes help to minimize autofluorescence, as it is often more prominent in the green and blue channels.[4][9]
Q4: What is a recommended starting concentration for this compound in cell-based assays?
Based on published studies, a common concentration of this compound used in cell culture experiments is 1.5 μM.[1][2] However, the optimal concentration can be cell-line dependent. Therefore, it is advisable to perform a dose-response curve to determine the ideal concentration for your specific cell line and experimental conditions.
Q5: Are there any known off-target effects of this compound that could contribute to staining artifacts?
While this compound is described as a specific inhibitor of the REV1-REV7 interaction, it is a good practice in research to consider potential off-target effects of any small molecule inhibitor. One way to assess this is to compare the phenotype observed with this compound treatment to that of genetic knockdown or knockout of REV1.[10] Any differing results might suggest off-target effects of the compound.[10]
Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Cells Treated with this compound
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking reagents is recommended for each specific target and cell type.
-
Cell Culture and Treatment:
-
Plate cells on sterile coverslips in a multi-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1.5 µM) and/or other compounds (e.g., cisplatin) for the specified duration.[1][2] Include a vehicle-treated control (e.g., DMSO).[10]
-
-
Fixation:
-
Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Ensure the secondary antibody is appropriate for the host species of the primary antibody.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBST for 5-10 minutes each, protected from light.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Protocol 2: Colony Formation Assay
This assay is used to assess the effect of this compound on cell survival and proliferation, often in combination with a DNA-damaging agent.[2]
-
Cell Seeding:
-
Treatment:
-
Recovery:
-
Staining:
-
Aspirate the media and gently wash the wells with PBS.
-
Fix the colonies with a solution such as 50% methanol and 10% glacial acetic acid for 10 minutes.[1]
-
Stain the colonies with a solution like 0.02% Coomassie Brilliant Blue R-250 in a methanol:acetic acid:water mixture for at least 10 minutes.[1]
-
-
Quantification:
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various published cell-based assays.
| Assay Type | Cell Lines | This compound Concentration | Other Reagents | Reference |
| Colony Formation Assay | Rev1+/+ and Rev1-/- MEFs, HT1080, A375 | 1.5 µM | Cisplatin (0.5 µM or 1 µM) | [2] |
| Colony Formation Assay | HT1080, A375 | 1 µM or 10 µM | Cisplatin (0.5 µM or 1 µM) | [10] |
| Immunofluorescence (Autophagy) | A375 | 1 µM | Chloroquine (10 µM), Cisplatin (1 µM) | [10] |
| In vivo Xenograft | A375, SKOV3 | 1.5 µM and 3 µM | Cisplatin (1 mg/kg) | [11][12] |
Disclaimer: The information provided is for guidance purposes only. Researchers should always refer to the specific product datasheets and optimize protocols for their individual experimental setups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. sinobiological.com [sinobiological.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 11. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing incubation time for JH-RE-06
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of JH-RE-06, a potent inhibitor of the REV1-REV7 interface. The information provided here is intended to help optimize experimental design and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between REV1 and REV7, which are key components of the translesion synthesis (TLS) pathway.[1][2] By binding to the C-terminal domain (CTD) of REV1, this compound induces its dimerization, which in turn blocks the recruitment of the REV7 subunit of DNA polymerase ζ (POLζ).[1][3][4] This disruption of the REV1-POLζ interaction inhibits mutagenic TLS, a DNA damage tolerance pathway that can contribute to chemoresistance.[3][4][5]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used to enhance the efficacy of DNA-damaging chemotherapeutic agents, such as cisplatin.[3][4][6][7] By inhibiting mutagenic TLS, this compound can sensitize cancer cells to chemotherapy and suppress the development of drug resistance.[3][4][7] It has been shown to suppress tumor growth in xenograft models and prolong survival.[3][6]
Q3: What are the typical concentrations and incubation times for this compound in cell culture experiments?
A3: The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental context. However, a common starting point is a concentration of 1.5 µM with an incubation time of 24 hours.[1] Some studies have explored longer incubation times of 48 and 72 hours, particularly when investigating hallmarks of senescence.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low efficacy of this compound as a single agent | This compound is most effective as a chemotherapy adjuvant. | Use this compound in combination with a DNA-damaging agent like cisplatin to observe significant cytotoxic effects.[3][6] |
| Variability in results between cell lines | Different cell lines have varying dependencies on the REV1/POLζ pathway for DNA damage tolerance. | Test a panel of cell lines to identify those most sensitive to this compound treatment in combination with your primary agent. A variety of human and mouse cell lines have been used in published studies.[1][3] |
| Unexpected cellular phenotype (e.g., senescence instead of apoptosis) | This compound in combination with cisplatin has been shown to induce hallmarks of senescence rather than apoptosis in some cell lines.[6][9] | Be prepared to assess for senescence markers such as senescence-associated β-galactosidase activity, increased p21 expression, and changes in cellular morphology.[6][8][9] |
| Inconsistent results in colony formation assays | Timing and duration of drug exposure are critical. | For colony formation assays, a typical protocol involves treating with the DNA-damaging agent for 24 hours, followed by a 24-hour incubation with this compound before allowing cells to recover and form colonies.[1][3] |
| Precipitation of this compound in media | This compound has limited solubility in aqueous solutions. | Prepare stock solutions in a suitable solvent like DMSO. Ensure the final concentration of the solvent in the culture media is low and non-toxic to the cells.[1] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| IC50 (REV1-REV7 interface inhibition) | 0.78 µM | [1] |
| Kd (REV1 CTD binding) | 0.42 µM | [1] |
| Typical in vitro concentration | 1.5 µM | [1] |
| Typical in vitro incubation time | 24 hours | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Source |
| Animal Model | Nude mice with human melanoma xenografts | [3] |
| Dosage | 1.6 mg/kg | [1] |
| Administration | Intratumoral injection | [1] |
Experimental Protocols
Protocol 1: Colony Formation Assay to Assess Chemosensitization
-
Cell Plating: Seed 300 cells per well in triplicate in 6-well plates and incubate for 24 hours at 37°C.
-
Primary Treatment: Treat cells with the desired concentration of a DNA-damaging agent (e.g., cisplatin) for 24 hours. Include a vehicle control (e.g., DMSO).
-
This compound Treatment: Remove the media containing the primary treatment and add fresh media containing this compound (e.g., at 1.5 µM). Incubate for an additional 24 hours.
-
Recovery: Remove the this compound containing media, wash the cells, and add fresh growth media. Allow the cells to recover and form colonies for 7 days.
-
Staining and Quantification:
-
Aspirate the media and fix the colonies with a solution of 50% methanol and 10% glacial acetic acid for 10 minutes.
-
Stain the colonies with 0.02% Coomassie Brilliant Blue R-250 in a methanol:acetic acid:water solution for at least 10 minutes.
-
Count the number of colonies containing at least 40 cells.
-
Calculate the relative cell survival by normalizing the colony counts of treated samples to the vehicle-treated controls.[1]
-
Protocol 2: Immunofluorescence Staining for Senescence Markers
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the combination of cisplatin and this compound for the desired incubation time (e.g., 48 or 72 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with primary antibodies against senescence markers (e.g., p21, Lamin B1) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining and image using a fluorescence microscope.
Visualizations
Caption: Mechanism of this compound action.
Caption: Colony formation assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular glue to overcome cancer drug resistance? | EurekAlert! [eurekalert.org]
- 8. researchgate.net [researchgate.net]
- 9. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JH-RE-06 Antigen Retrieval
Welcome to the technical support center for the JH-RE-06 antigen retrieval reagent. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of antigen retrieval?
Antigen retrieval is a critical step in immunohistochemistry (IHC) that unmasks epitopes that have been masked by formalin fixation.[1][2][3] Formalin fixation creates protein cross-links that, while preserving tissue morphology, can hide the antigenic sites that antibodies recognize.[1][4][5][6] The this compound solution is designed to break these cross-links, allowing for effective antibody binding and signal detection.[1]
Q2: What are the signs of over-retrieval of antigens when using this compound?
Over-retrieval of antigens can lead to several issues that compromise the quality and validity of IHC results. Key indicators include:
-
High background staining: This can obscure the specific signal, making accurate interpretation difficult.[4][7]
-
Tissue damage or detachment: Excessive heat or harsh retrieval conditions can lead to morphological damage or the tissue section falling off the slide.[1][4][8]
-
False-positive staining: Over-digestion of the tissue can expose non-specific binding sites, leading to inaccurate results.[4]
-
Weak or no specific staining: In some cases, excessive retrieval can destroy the epitope itself, leading to a loss of signal.[8]
Q3: What factors can influence the effectiveness of antigen retrieval with this compound?
Several factors must be carefully optimized for successful antigen retrieval:
-
Temperature and Incubation Time: The higher the temperature, the shorter the required incubation time.[9] It is crucial to find the optimal balance to unmask epitopes without damaging the tissue.
-
pH of the Retrieval Solution: The optimal pH is antibody-dependent.[4] Generally, Tris-EDTA buffers with a higher pH (around 9.0) are effective for many antibodies, while citrate buffers with a lower pH (around 6.0) are also commonly used.[1][10]
-
Fixation Method and Duration: The type of fixative and the length of fixation can significantly impact the degree of cross-linking and, therefore, the required intensity of antigen retrieval.[9]
Troubleshooting Guide: Over-Retrieval with this compound
This guide provides a systematic approach to resolving issues related to the over-retrieval of antigens.
Problem: High Background Staining
High background can be a clear indicator of excessive antigen retrieval.
| Possible Cause | Recommended Solution |
| Incubation time with this compound is too long. | Reduce the incubation time in increments of 5 minutes and assess the results. |
| Retrieval temperature is too high. | Lower the temperature by 5°C increments. If using a microwave, reduce the power setting. |
| This compound concentration is too high. | If using a concentrated form of this compound, ensure it is diluted according to the protocol. |
| Inappropriate pH of the retrieval solution for the specific antibody. | Test a retrieval solution with a different pH. For example, if you are using a high pH buffer, try a low pH citrate buffer.[4] |
Problem: Tissue Damage or Detachment
Physical damage to the tissue section is a serious consequence of over-retrieval.
| Possible Cause | Recommended Solution |
| Aggressive heating method (e.g., pressure cooker). | Switch to a gentler heating method like a water bath or a vegetable steamer.[1] |
| Prolonged exposure to high temperatures. | Significantly reduce both the temperature and incubation time. |
| Harshness of the this compound formulation for the specific tissue type. | Consider using a milder retrieval solution or reducing the concentration of this compound. |
Diagram: Troubleshooting Workflow for Over-Retrieval
Caption: Troubleshooting workflow for addressing antigen over-retrieval.
Experimental Protocols
Protocol: Optimizing Antigen Retrieval with this compound
This protocol provides a framework for determining the optimal conditions for your specific antibody and tissue.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 80% ethanol for 1 minute each.
-
Rinse in distilled water.[11]
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Objective: To determine the optimal time and temperature for retrieval with this compound.
-
Procedure:
-
Pre-heat a water bath or steamer to the desired starting temperature (e.g., 95°C).
-
Immerse the slides in a staining dish containing the this compound solution.
-
Incubate a series of slides for different durations (e.g., 10, 15, 20, 25 minutes).
-
Allow slides to cool to room temperature for at least 20 minutes before proceeding with the IHC protocol.[12]
-
3. Immunohistochemical Staining:
-
Proceed with your standard IHC protocol, including blocking, primary and secondary antibody incubations, and detection.
4. Evaluation:
-
Examine the slides under a microscope to assess the staining intensity, background, and tissue morphology for each retrieval condition.
-
Select the condition that provides the strongest specific signal with the lowest background and intact morphology.
Table: Example Optimization Matrix for this compound
| Temperature | 10 min Incubation | 15 min Incubation | 20 min Incubation | 25 min Incubation |
| 90°C | Weak Signal | Moderate Signal | Optimal Signal | High Background |
| 95°C | Moderate Signal | Optimal Signal | High Background | Tissue Damage |
| 100°C | Optimal Signal | High Background | Tissue Damage | Severe Damage |
Note: This is an example matrix. The optimal conditions will vary depending on the specific antibody, tissue, and fixation method.
Diagram: Factors Influencing Antigen Retrieval
Caption: Key factors influencing the outcome of antigen retrieval.
References
- 1. IHC antigen retrieval protocol | Abcam [abcam.com]
- 2. huabio.com [huabio.com]
- 3. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 4. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 5. [Antigen retrieval: its significance and drawbacks in immunohistochemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of antigen retrieval: antigen retrieval reverses steric interference caused by formalin-induced crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. The Impact of pH on Antigen Retrieval in Immunohistochemistry [visikol.com]
- 9. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Improving signal-to-noise ratio with JH-RE-06
Welcome to the technical support center for JH-RE-06. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your results and improve the biological signal-to-noise ratio in your studies.
Understanding "Signal-to-Noise" in the Context of this compound
In experiments with this compound, the "signal" refers to the desired, specific biological outcome, such as the enhanced cytotoxic effect of chemotherapy on cancer cells or the induction of senescence. The "noise" can be considered as confounding factors, including chemoresistance, off-target effects, or experimental variability. The guides below are designed to help you maximize the desired signal while minimizing experimental noise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between REV1 and REV7, which is a critical step in mutagenic translesion synthesis (TLS).[1][2][3] By binding to the C-terminal domain (CTD) of REV1, this compound induces its dimerization, preventing the recruitment of DNA polymerase ζ (Pol ζ) and thereby inhibiting the TLS pathway.[1][2][4] This sensitizes cancer cells to DNA-damaging agents like cisplatin.[1][5]
Q2: How does this compound improve the efficacy of chemotherapy?
A2: By inhibiting the mutagenic TLS pathway, this compound prevents cancer cells from bypassing DNA lesions caused by chemotherapeutic agents such as cisplatin.[4][6] This leads to an accumulation of DNA damage, which in turn enhances the cytotoxic effects of the chemotherapy.[4][7] Interestingly, in combination with cisplatin, this compound has been shown to suppress apoptosis and instead induce hallmarks of senescence prior to cell death.[7][8][9][10]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO and 0.1N NaOH (aq).[1] For in vitro experiments, it is commonly dissolved in fresh, high-quality DMSO.[2][11] It is important to note that moisture-absorbing DMSO can reduce its solubility.[11]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, the powdered form of this compound should be kept at -20°C for up to 3 years.[2][11] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year to maintain stability.[11] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[11]
Q5: Are there any known off-target effects of this compound?
A5: Studies have shown that this compound's enhancement of cisplatin cytotoxicity is specifically dependent on a REV1-dependent pathway, suggesting a high degree of specificity.[4] Experiments in REV1 knockout cells did not show the same sensitization to cisplatin in the presence of this compound, mitigating concerns about significant off-target effects in this context.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no sensitization to cisplatin observed. | Suboptimal concentration of this compound or cisplatin. | Titrate both this compound and cisplatin to determine the optimal concentrations for your specific cell line. A common starting concentration for this compound is 1.5 μM.[11] |
| Cell line may not be reliant on the REV1-mediated TLS pathway for DNA damage tolerance. | Test the combination in a different cell line known to be sensitive to TLS inhibition. | |
| Issues with this compound solubility or stability. | Ensure this compound is fully dissolved in fresh, high-quality DMSO. Prepare fresh dilutions for each experiment and store stock solutions appropriately at -80°C.[11] | |
| High background of cell death in control groups (this compound alone). | The concentration of this compound may be too high for the specific cell line. | Perform a dose-response curve to determine the IC50 of this compound alone in your cell line and use a concentration below this for combination studies. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including vehicle controls. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency at the time of treatment, and incubation times. |
| Degradation of this compound. | Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light.[11] Consider using the more stable this compound.NaOH version if available.[12] | |
| Expected increase in apoptosis is not observed with cisplatin + this compound. | This compound in combination with cisplatin primarily induces senescence rather than apoptosis.[7][10] | Assay for markers of senescence, such as increased senescence-associated β-galactosidase activity, p21 expression, and formation of micronuclei, instead of or in addition to apoptosis markers.[8][9] |
Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is adapted from studies evaluating the effect of this compound in combination with cisplatin on cancer cell survival.[11]
-
Cell Plating: Plate 300 cells per well in triplicate in 6-well plates and incubate for 24 hours at 37°C.
-
Cisplatin Treatment: Replace the medium with fresh medium containing the desired concentration of cisplatin (e.g., 0.5 μM) or vehicle control (DMSO). Incubate for 24 hours.
-
This compound Treatment: Remove the cisplatin-containing medium and add fresh medium with this compound (e.g., 1.5 μM) or vehicle control. Incubate for an additional 24 hours.
-
Recovery: Wash the cells and replace the medium with fresh growth medium. Allow the cells to recover and form colonies for 7 days.
-
Staining and Quantification:
-
Aspirate the medium and fix the colonies with a solution of 50% methanol and 10% glacial acetic acid for 10 minutes.
-
Stain the colonies with 0.02% Coomassie Brilliant Blue R-250 in a 46.5:7:46.5 (v/v/v) mixture of methanol:acetic acid:water.
-
Count colonies containing at least 40 cells.
-
Calculate the relative cell survival by normalizing the colony counts of treated samples to the DMSO or untreated controls.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (REV1-REV7 Interaction) | 0.78 μM | In vitro assay | [2] |
| Kd (REV1-REV7 Interaction) | 0.42 μM | In vitro assay | [2] |
| In Vitro Concentration | 1.5 μM | Used in combination with cisplatin in various cell lines (e.g., HT1080, A375, MEFs) | [4][11] |
| In Vivo Dosage | 1.6 mg/kg | Intratumor injection in xenograft mouse models | [11] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in blocking mutagenic translesion synthesis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for a clonogenic survival assay with this compound and cisplatin.
Logical Relationship of Cellular Outcomes
Caption: Cellular fate decision in response to cisplatin with and without this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]
- 4. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy. | Sigma-Aldrich [sigmaaldrich.com]
- 7. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 9. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [cancer.fr]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Adjusting pH of JH-RE-06 for better results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with the REV1-REV7 inhibitor, JH-RE-06.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1]
Q2: My this compound solution, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation of a DMSO-dissolved compound upon addition to an aqueous medium is a common issue and is typically due to the compound's low solubility in water. When the DMSO stock is diluted in the aqueous medium, the DMSO concentration decreases, and the compound may crash out of solution.
To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (ideally ≤ 0.5%) while still maintaining the solubility of this compound. However, some cell lines can tolerate slightly higher concentrations. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.
-
Pre-dilution and Mixing: Instead of adding the concentrated this compound stock directly to the full volume of your medium, you can try a stepwise dilution. One effective method is to first add a volume of pure DMSO to your medium to nearly match the final desired DMSO concentration. Then, while gently vortexing or swirling the medium, slowly add the this compound stock solution.[2] This can help to create a more favorable environment for the compound to remain in solution.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
Q3: Should I adjust the pH of my this compound stock solution or my cell culture medium?
A3: It is generally not recommended to adjust the pH of your DMSO stock solution or the final cell culture medium. Here's why:
-
Well-Buffered Media: Cell culture media are formulated with buffering systems (e.g., bicarbonate-CO2, HEPES) to maintain a stable physiological pH, typically between 7.2 and 7.4.[3][4] The small volume of DMSO stock added is unlikely to significantly alter the pH of this well-buffered system.
-
Unpredictable Effects: Adjusting the pH of the DMSO stock with acid or base before adding it to the medium is not advisable. The effect of such an adjustment on the compound's stability and the final pH of the medium is hard to predict and may introduce variability into your experiments.[5][6]
-
Cell Viability: Altering the pH of the cell culture medium outside the optimal range can induce cellular stress and affect experimental outcomes, confounding the interpretation of this compound's effects.[3][4]
If you suspect pH is contributing to solubility issues, it is better to first explore the options mentioned in Q2.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Compound Precipitation: this compound may not be fully dissolved in the final experimental medium, leading to a lower effective concentration. | 1. Visually inspect the medium for any precipitate after adding the this compound stock. 2. Implement the strategies outlined in FAQ Q2 to improve solubility. 3. Prepare fresh dilutions for each experiment. |
| Suboptimal Cell Culture pH: The overall pH of your cell culture system may be outside the optimal range for your specific cell line, affecting cell health and response to the inhibitor. | 1. Regularly check the pH of your cell culture medium. Most mammalian cell lines thrive at a pH of 7.2-7.4.[3] 2. Ensure your CO2 incubator is properly calibrated, as the CO2 level is critical for maintaining the pH of bicarbonate-buffered media.[4] | |
| Incorrect Compound Concentration: Errors in calculating dilutions can lead to ineffective concentrations. | 1. Double-check all calculations for preparing stock solutions and final dilutions. 2. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Increased cell death in vehicle control group | High DMSO Concentration: The final concentration of DMSO may be toxic to your cells. | 1. Determine the maximum DMSO concentration your cells can tolerate without significant toxicity (typically ≤ 0.5%). 2. Ensure your this compound treated groups and vehicle control groups have the exact same final DMSO concentration. |
| Variability between replicate experiments | Inconsistent Solution Preparation: Minor differences in how the this compound solution is prepared and added to the medium can lead to variability. | 1. Standardize your protocol for preparing and adding the this compound solution. This includes using the same mixing technique and speed. 2. Ensure the stock solution is completely thawed and mixed before each use. |
| pH Fluctuation in Incubator: Instability in the CO2 levels of the incubator can cause pH shifts in the medium. | 1. Regularly monitor and calibrate your CO2 incubator. 2. Minimize the frequency and duration of opening the incubator door. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare Stock Solution:
-
Dissolve this compound powder in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in pre-warmed medium to achieve the desired final concentration. To minimize precipitation, add the this compound stock to the medium while gently swirling.
-
For example, to achieve a final concentration of 1.5 µM with a final DMSO concentration of 0.1%, you can add 1.5 µL of a 1 mM stock solution to 1 mL of medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting the Translesion Synthesis pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound in combination with chemotherapy.
Troubleshooting Logic for Compound Precipitation
References
JH-RE-06 compatibility with different tissue types
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of JH-RE-06, a small molecule inhibitor of the REV1-REV7 interface. This guide focuses on its compatibility with different cell types, troubleshooting common experimental issues, and providing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the REV1-REV7 protein-protein interaction.[1][2] It functions by inducing the dimerization of the REV1 C-terminal domain (CTD), which in turn blocks the recruitment of the REV7 subunit of DNA polymerase ζ (Pol ζ).[1][3][4] This disruption of the REV1-Pol ζ complex inhibits mutagenic translesion synthesis (TLS), a DNA damage tolerance pathway that is often upregulated in cancer cells.[3][5]
Q2: In which cell lines has this compound been tested?
A2: this compound has been evaluated in a variety of human and mouse cancer cell lines, as well as some non-cancerous cell types. These include:
-
Human Fibrosarcoma: HT1080[3]
-
Human Melanoma: A375[3]
-
Mouse Lung Adenocarcinoma: KP cells[3]
-
Human Prostate Adenocarcinoma: LNCap[3]
-
Human Primary Fibroblasts: AG01522[3]
-
Mouse Embryonic Fibroblasts (MEFs) [3]
-
Human Ovarian Cancer: SKOV3[2]
-
Human Breast Cancer: MDA-MB-436, UWB1.289, HCC1937[6]
Q3: What is the typical effective concentration of this compound in cell culture?
A3: A commonly used effective concentration for this compound in cell culture experiments is 1.5 µM.[1][3] However, the optimal concentration can vary depending on the cell line and experimental conditions, so a dose-response experiment is recommended.
Q4: How does this compound affect cells when used in combination with DNA-damaging agents like cisplatin?
A4: this compound has been shown to enhance the cytotoxic effects of cisplatin in various cancer cell lines.[3][7] Interestingly, the combination treatment does not typically induce apoptosis. Instead, it promotes cellular senescence, characterized by hallmarks such as increased senescence-associated β-galactosidase activity, elevated p21 expression, and the formation of micronuclei.[4][8][9]
Q5: Is there any information on the in vivo efficacy and administration of this compound?
A5: Yes, in vivo studies have been conducted in mouse xenograft models of human melanoma. Co-administration of this compound with cisplatin has been shown to suppress tumor growth.[3][7] In these studies, this compound was administered via intratumoral injection at a dosage of 1.6 mg/kg.[1]
Troubleshooting Guides
Issue 1: Low or no sensitization to cisplatin is observed after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. While 1.5 µM is a common starting point, some cell lines may require higher or lower concentrations.
-
-
Possible Cause 2: Cell line is not dependent on the REV1-Pol ζ pathway for DNA damage tolerance.
-
Solution: Verify the expression of REV1 and REV7 in your cell line. You can perform a knockdown of REV1 (e.g., using siRNA) as a positive control to confirm that inhibition of this pathway sensitizes the cells to cisplatin.[3]
-
-
Possible Cause 3: Incorrect timing of drug administration.
-
Solution: A common protocol involves pre-treating cells with cisplatin for 24 hours, followed by the addition of this compound for another 24 hours.[3] Ensure your experimental timeline allows for the intended sequential effects of the drugs.
-
Issue 2: High background or inconsistent results in clonogenic survival assays.
-
Possible Cause 1: Inappropriate cell seeding density.
-
Solution: The optimal seeding density is crucial for obtaining distinct colonies. For a 6-well plate, a starting point of 300 cells per well is often used.[1] This may need to be adjusted based on the proliferation rate of your specific cell line.
-
-
Possible Cause 2: Uneven colony formation.
-
Solution: Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer. After seeding, gently swirl the plate to ensure an even distribution of cells.
-
-
Possible Cause 3: Difficulty in distinguishing and counting colonies.
-
Solution: Use a reliable staining method, such as with 0.02% Coomassie Brilliant Blue R-250, after fixing the colonies.[1] Set a clear threshold for what constitutes a colony (e.g., at least 50 cells) to ensure consistent counting across all plates.
-
Issue 3: Difficulty in detecting senescence markers after combination treatment.
-
Possible Cause 1: Timing of analysis is not optimal.
-
Solution: The induction of senescence hallmarks can be time-dependent. For senescence-associated β-galactosidase (SA-β-Gal) staining, maximal levels are often observed around 48 hours post-treatment.[10] Analyze markers at different time points (e.g., 24, 48, 72 hours) to capture the peak response.
-
-
Possible Cause 2: Insufficient drug exposure.
-
Solution: Verify that the concentrations of both this compound and cisplatin are sufficient to induce a senescent phenotype in your cell line. A low dose of cisplatin (e.g., 1 µM) is often used in combination studies.[9]
-
-
Possible Cause 3: Cell death is occurring instead of senescence.
-
Solution: At higher drug concentrations or after prolonged exposure, cells may undergo cell death instead of entering senescence.[10] It is important to monitor cell viability alongside senescence markers. Use a lower concentration of the drugs if widespread cell death is observed early on.
-
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| Target | REV1-REV7 Interface | [1] |
| IC50 | 0.78 µM (Cell-free assay) | [1] |
| Kd | 0.42 µM (Cell-free assay) | [1] |
| Commonly Used In Vitro Concentration | 1.5 µM | [1][3] |
Table 2: Cell Lines Tested with this compound
| Cell Line | Tissue of Origin | Species | Reference |
| HT1080 | Fibrosarcoma | Human | [3] |
| A375 | Melanoma | Human | [3] |
| KP | Lung Adenocarcinoma | Mouse | [3] |
| LNCap | Prostate Adenocarcinoma | Human | [3] |
| AG01522 | Primary Fibroblasts | Human | [3] |
| MEFs | Embryonic Fibroblasts | Mouse | [3] |
| SKOV3 | Ovarian Cancer | Human | [2] |
| MDA-MB-436 | Breast Cancer | Human | [6] |
| UWB1.289 | Breast Cancer | Human | [6] |
| HCC1937 | Breast Cancer | Human | [6] |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
-
Cell Seeding:
-
Drug Treatment:
-
For combination studies, treat cells with the desired concentration of cisplatin (e.g., 0.5 µM) for 24 hours.[3]
-
Remove the cisplatin-containing medium and add fresh medium containing this compound (e.g., 1.5 µM) for an additional 24 hours.[3]
-
For single-agent treatment, add this compound directly after the 24-hour attachment period.
-
-
Colony Formation:
-
After the drug treatment period, wash the cells with PBS and add fresh complete medium.
-
Incubate the plates for 5-7 days, or until visible colonies are formed.[3]
-
-
Staining and Counting:
-
Aspirate the medium and fix the colonies with a solution of 50% methanol and 10% glacial acetic acid for 10 minutes.[1]
-
Stain the colonies with 0.02% Coomassie Brilliant Blue R-250 for at least 30 minutes.[1]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the relative cell survival by normalizing the colony counts of treated samples to the DMSO or untreated control.[1]
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat the cells with the desired concentrations of cisplatin and/or this compound as described in the clonogenic assay protocol. Include a positive control for senescence (e.g., H₂O₂ treatment).[10]
-
Incubate for the desired time period (e.g., 48 hours).
-
-
Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells with a 2% formaldehyde and 0.2% glutaraldehyde solution in PBS for 5 minutes at room temperature.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Add the staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in senescent cells. Protect the plates from light.
-
-
Imaging and Quantification:
-
Wash the cells with PBS.
-
Acquire images using a bright-field microscope.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells from multiple random fields for each condition.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. REV1-Polζ maintains the viability of homologous recombination-deficient cancer cells through mutagenic repair of PRIMPOL-dependent ssDNA gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Reducing non-specific binding after JH-RE-06 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JH-RE-06, a potent inhibitor of the REV1-REV7 interface. Our goal is to help you mitigate issues such as non-specific binding and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between REV1 and REV7.[1][2][3] It functions by inducing the dimerization of the REV1 C-terminal domain (CTD), which physically blocks the binding site for the REV7 subunit of DNA polymerase ζ (Pol ζ).[1][3][4] This disruption prevents the recruitment of Pol ζ, thereby inhibiting mutagenic translesion synthesis (TLS), a DNA damage tolerance pathway often implicated in chemotherapy resistance.[1][5][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be reconstituted in fresh, high-quality dimethyl sulfoxide (DMSO).[2][7] It is critical to use fresh DMSO, as moisture can reduce the solubility of the compound.[2] For long-term storage, the stock solution should be kept at -80°C for up to six months or at -20°C for up to one month.[3]
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies frequently use concentrations ranging from 1 µM to 10 µM for a 24-hour treatment period.[1][2][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Using concentrations significantly above 10 µM may increase the likelihood of off-target effects.[8]
Q4: Besides its intended target (REV1-REV7 interaction), does this compound have other known effects?
A4: While this compound has been shown to be highly specific for its target, some research indicates it can also disrupt the scaffolding function of REV1 with Y family DNA polymerases, such as Pol η and Pol κ.[9] This can lead to broader inhibition of translesion synthesis beyond the REV1-Pol ζ pathway. This is a critical consideration when interpreting experimental outcomes, as it may contribute to the observed phenotype.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on reducing non-specific binding and ensuring data integrity.
| Problem | Potential Cause | Recommended Solution |
| High background or suspected off-target effects | 1. Compound concentration is too high: High concentrations of small molecules can lead to non-specific interactions.[8]2. Broader mechanism of action: The observed phenotype may be due to this compound inhibiting REV1's interaction with other polymerases (Pol η, Pol κ), not just Pol ζ.[9] | 1. Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration that produces the desired biological effect.2. Use Genetic Controls: The most definitive way to confirm on-target activity is to use REV1 knockout or siRNA-mediated knockdown cell lines.[1] The effect of this compound should be absent or significantly diminished in these cells.[1] |
| Precipitation of this compound in media | 1. Poor Solubility: The compound may be coming out of solution, especially in aqueous culture media.2. Old or Wet DMSO: Moisture in DMSO significantly reduces the solubility of this compound.[2] | 1. Ensure Final DMSO Concentration is Low: Keep the final concentration of DMSO in your cell culture medium below 0.5% (ideally ≤0.1%) to maintain solubility and minimize solvent toxicity.[7]2. Use Fresh, Anhydrous DMSO: Always prepare stock solutions with fresh, high-purity, anhydrous DMSO.[2]3. Pre-warm Media: Briefly warm the culture media before adding the final dilution of the compound. |
| Inconsistent results between experiments | 1. Cell Passage Number/Health: High passage numbers or unhealthy cells can lead to variability.2. Inconsistent Compound Activity: Improper storage or multiple freeze-thaw cycles of the stock solution can degrade the compound.3. General Assay Variability: Inherent variability in complex biological assays. | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range and ensure they are in the logarithmic growth phase at the start of the experiment.[10]2. Aliquot Stock Solutions: Aliquot the this compound stock solution after the initial reconstitution to avoid repeated freeze-thaw cycles.3. Include Proper Controls: Always include a vehicle control (e.g., 0.1% DMSO) and positive/negative controls relevant to your assay.[7] |
| Non-specific binding to labware (e.g., plates, tubes) | Hydrophobic Interactions: Small molecules can adsorb to plastic surfaces, reducing the effective concentration in your assay. | 1. Use Low-Binding Plastics: If available, use microplates and tubes designed for low protein/compound binding.2. Include a Surfactant: For in vitro biochemical assays (not cell-based), consider adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 to the buffer to reduce non-specific adsorption. |
Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Assay Type |
| IC₅₀ | 0.78 µM | Cell-free REV1-REV7 interface inhibition |
| K_d_ | 0.42 µM | REV1 binding affinity |
| Typical In Vitro Concentration | 1 - 10 µM | Cell-based assays (e.g., colony formation) |
| Typical In Vivo Dosage | 1.6 mg/kg | Mouse xenograft models (intratumor injection) |
Experimental Protocols
Protocol 1: Colony Formation Assay for Chemosensitization
This protocol is adapted from studies evaluating the ability of this compound to sensitize cancer cells to cisplatin.[1][2]
-
Cell Seeding: Plate cells (e.g., HT1080 or A375) in 6-well plates at a low density (e.g., 300-800 cells/well) and allow them to adhere for 24 hours.
-
Primary Treatment: Treat cells with a DNA-damaging agent (e.g., cisplatin at 0.5 µM) or vehicle control for 24 hours.
-
This compound Treatment: Remove the primary treatment media, wash the cells once with PBS, and add fresh media containing this compound (e.g., 1.5 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for an additional 24 hours.
-
Recovery: After 24 hours of this compound treatment, replace the media with fresh growth medium and allow cells to recover and form colonies for 5-7 days.
-
Staining and Quantification:
-
Aspirate the media and gently wash the colonies with PBS.
-
Fix the colonies with a solution of 50% methanol and 10% glacial acetic acid for 10 minutes.[2]
-
Stain the colonies with 0.02% Coomassie Brilliant Blue R-250 for at least 30 minutes.[1][2]
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count colonies containing at least 40-50 cells.
-
-
Analysis: Calculate the relative cell survival by normalizing the colony counts from treated samples to the vehicle-treated controls.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Translesion Synthesis pathway.
Experimental Workflow for Troubleshooting
Caption: Logical workflow for troubleshooting experiments with this compound.
References
- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [cancer.fr]
- 6. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. Implications of inhibition of Rev1 interaction with Y family DNA polymerases for cisplatin chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
Validation & Comparative
A Comparative Guide to Antigen Retrieval Solutions for Immunohistochemistry
For researchers, scientists, and drug development professionals utilizing immunohistochemistry (IHC), effective antigen retrieval is a critical step for obtaining reliable and robust staining results, particularly in formalin-fixed paraffin-embedded (FFPE) tissues. Formalin fixation creates methylene bridges that cross-link proteins, masking antigenic epitopes and hindering antibody binding.[1][2][3][4][5][6][7] Antigen retrieval methods are designed to reverse this process, unmasking the epitopes for antibody recognition.
This guide provides an objective comparison of the primary methods and solutions used for antigen retrieval, supported by experimental data and detailed protocols. While the specific product "JH-RE-06" appears to be a small molecule inhibitor involved in DNA damage repair pathways rather than an antigen retrieval solution[8][9][10][11][12], this guide will focus on the established and widely used antigen retrieval solutions to aid in the selection of the most appropriate method for your research needs.
The two main approaches for antigen retrieval are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[3][4][13]
Heat-Induced Epitope Retrieval (HIER)
HIER is the most commonly used technique for antigen retrieval.[1] It involves heating tissue sections in a buffer solution to break the formalin-induced cross-links.[1] This method is generally considered gentler on tissue morphology than PIER and is effective for a wide range of antigens.[1][7] Critical factors for successful HIER include temperature, heating time, pH, and the chemical composition of the retrieval solution.[1][5]
Commonly used HIER buffers include citrate-based and EDTA-based solutions.
-
Citrate Buffers (pH 6.0): These are widely used and are known for preserving good tissue morphology.[2][6]
-
EDTA Buffers (pH 8.0-9.0): These alkaline solutions are often more effective for retrieving a broader range of antigens, especially nuclear and hard-to-detect antigens.[1][2][14][15] However, they can sometimes be more damaging to tissues, potentially leading to distorted morphology or tissue detachment from the slide.[2][6]
-
Tris-EDTA Buffers (pH 9.0): Similar to EDTA buffers, these are effective for difficult-to-detect antigens and phosphoproteins but carry a similar risk of tissue damage and can sometimes increase background staining.[2]
Proteolytic-Induced Epitope Retrieval (PIER)
PIER utilizes enzymes such as proteinase K, trypsin, or pepsin to digest the proteins that are masking the antigenic epitope.[3][13] This method can be effective for certain antibodies that do not work well with HIER. However, PIER is a harsher method that can damage tissue morphology and even the epitope itself if not carefully optimized.[4][13] Therefore, it is less frequently used than HIER.[13]
Comparative Data of Antigen Retrieval Methods
The choice between HIER and PIER, and the specific buffer for HIER, is highly dependent on the target antigen, the antibody used, the tissue type, and the fixation method.[5][16] The following table summarizes the key characteristics of these methods.
| Feature | HIER with Citrate Buffer (pH 6.0) | HIER with EDTA/Tris-EDTA Buffer (pH 8.0-9.0) | PIER (e.g., Proteinase K, Trypsin) |
| General Efficacy | Good for many antigens.[1] | Superior for many antigens, especially nuclear and difficult-to-retrieve ones.[1][14][15] | Effective for specific antigens where HIER fails.[3][13] |
| Tissue Morphology Preservation | Generally very good.[2][6] | Can sometimes cause tissue damage or detachment.[2][6] | Higher risk of damaging tissue morphology and the epitope itself.[4][13] |
| Ease of Use | Relatively straightforward; requires a heat source.[1] | Similar to citrate buffer; requires a heat source.[1] | Requires careful optimization of enzyme concentration, temperature, and incubation time.[1] |
| Common Antigens | Cytoplasmic and some nuclear antigens. | Nuclear antigens (e.g., ER, Ki-67), phosphoproteins.[1][2] | Specific membrane or cytoplasmic antigens. |
| Potential Drawbacks | May not be effective for all antigens. | Potential for increased background staining and tissue damage.[2] | Can destroy both tissue and epitope; less consistent than HIER.[7][13] |
Experimental Protocols
Below are detailed methodologies for performing HIER and PIER. It is crucial to optimize these protocols for your specific antibody, tissue, and experimental conditions.[3][5]
Heat-Induced Epitope Retrieval (HIER) Protocol
This protocol is a general guideline and can be adapted for use with a microwave, pressure cooker, or water bath.[1]
-
Deparaffinize and Rehydrate: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval Solution: Immerse slides in a staining dish containing the chosen HIER buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0).
-
Heating:
-
Microwave: Heat at a high setting for 5-10 minutes, ensuring the solution does not boil dry. Allow slides to cool for 20 minutes.
-
Pressure Cooker: Heat until the pressure cooker reaches full pressure, then maintain for 1-5 minutes. Depressurize and cool.
-
Water Bath: Heat slides in the buffer at 95-100°C for 20-40 minutes. Allow to cool for 20 minutes.
-
-
Washing: Rinse slides gently with a wash buffer (e.g., PBS or TBS).
-
Immunostaining: Proceed with the standard immunohistochemical staining protocol.
Proteolytic-Induced Epitope Retrieval (PIER) Protocol
This protocol requires careful optimization to avoid over-digestion of the tissue.
-
Deparaffinize and Rehydrate: Deparaffinize and rehydrate tissue sections as described for HIER.
-
Enzyme Preparation: Prepare the proteolytic enzyme solution at the desired concentration (e.g., 0.05% Trypsin in PBS). Pre-warm the solution to 37°C.
-
Enzymatic Digestion: Cover the tissue sections with the pre-warmed enzyme solution and incubate at 37°C for 10-20 minutes in a humidified chamber. The optimal time will vary.
-
Stop Reaction: Stop the enzymatic reaction by thoroughly rinsing the slides with a cold wash buffer.
-
Immunostaining: Proceed with the standard immunohistochemical staining protocol.
Visualizing the Process and Pathways
The following diagrams illustrate the antigen retrieval workflow and a simplified signaling pathway that might be studied using IHC.
References
- 1. bosterbio.com [bosterbio.com]
- 2. fortislife.com [fortislife.com]
- 3. IHC antigen retrieval: HIER vs. PIER: Novus Biologicals [novusbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 6. biocare.net [biocare.net]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating the Low-Abundance Proteome: A Comparative Guide to Enhancement Technologies
For researchers, scientists, and drug development professionals, the detection and quantification of low-expression proteins remain a significant challenge in proteomics. These proteins, often critical mediators of cellular function and disease, are frequently masked by their high-abundance counterparts. This guide provides an objective comparison of current technologies designed to enrich and enable the analysis of these elusive proteins.
While the compound JH-RE-06 has garnered interest in cancer research, it is essential to clarify its primary function. This compound is a small molecule inhibitor of the REV1-REV7 protein-protein interaction, a key component of the mutagenic translesion synthesis (TLS) DNA damage tolerance pathway.[1][2][3][4] Its performance is assessed by its ability to sensitize cancer cells to chemotherapy, not by its utility in proteomic analysis of low-expression proteins.[5][6][7][8]
This guide, therefore, focuses on established and emerging technologies specifically developed for the enrichment and analysis of low-abundance proteins.
Performance Comparison of Low-Abundance Protein Enrichment Technologies
The following table summarizes the key performance metrics of leading technologies for low-abundance protein enrichment.
| Technology | Principle | Sample Type(s) | Throughput | Reproducibility | Key Advantages | Limitations |
| Combinatorial Peptide Ligand Libraries (CPLL) | Utilizes a vast library of hexapeptides bound to porous beads to capture a broad range of proteins, effectively reducing the concentration of high-abundance proteins and enriching for low-abundance ones.[9][10][11] | Plasma, serum, cell lysates, tissue extracts.[10][11] | Low to Medium | Good | Broad coverage of the proteome, simultaneous reduction of high-abundance and enrichment of low-abundance proteins.[11] | Potential for non-specific binding, requires significant optimization for different sample types. |
| ENRICH-iST | Employs paramagnetic beads to bind proteins based on their physicochemical properties, followed by on-bead digestion and purification.[12] | Blood-derived biofluids (plasma, serum).[12] | High (automation-friendly) | High | Streamlined 5-hour workflow, compatible with automation for large sample cohorts, all-in-one solution from enrichment to pure peptides.[12] | May not provide as deep a proteome coverage as CPLL, primarily optimized for blood-derived samples.[12] |
| Depletion of High-Abundance Proteins | Utilizes antibodies or other affinity-based methods to specifically remove the most abundant proteins (e.g., albumin, IgG from serum). | Plasma, serum, other biofluids. | Medium to High | Variable | Effective at removing a few specific high-abundance proteins, can be tailored to the sample type. | Can non-specifically co-deplete other proteins, may introduce bias, limited to the availability of high-quality affinity reagents.[9] |
| Fractionation Techniques | Separates proteins based on physicochemical properties such as size (SDS-PAGE), charge (ion-exchange chromatography), or hydrophobicity (reverse-phase chromatography). | All sample types. | Low to Medium | Good to High | Can be combined for multi-dimensional separation, provides deep proteome coverage. | Can be time-consuming and labor-intensive, potential for sample loss at each step, may not be suitable for very small sample amounts. |
Experimental Protocols
General Workflow for Low-Abundance Protein Enrichment and Analysis
General workflow for proteomic analysis of low-abundance proteins.
1. Combinatorial Peptide Ligand Library (CPLL) Protocol Outline:
-
Bead Preparation: Equilibrate the CPLL beads according to the manufacturer's protocol.
-
Sample Incubation: Incubate the protein extract with the equilibrated beads to allow for protein binding. The incubation time and temperature should be optimized for the specific sample type.
-
Washing: Perform a series of wash steps to remove unbound and weakly bound proteins, primarily the high-abundance ones.
-
Elution: Elute the bound proteins, which are now enriched for lower abundance species, using an appropriate elution buffer.
-
Downstream Processing: Proceed with protein digestion, followed by mass spectrometry analysis.
2. ENRICH-iST Protocol Outline:
-
Bead Incubation: Add the paramagnetic beads to the plasma or serum sample and incubate to allow for protein binding.[12]
-
Washing: Place the sample on a magnetic rack to pellet the beads and wash to remove unbound proteins.
-
On-Bead Digestion: Add digestion buffer and enzymes (e.g., trypsin) directly to the beads and incubate to digest the bound proteins into peptides.[12]
-
Peptide Purification: Elute and purify the peptides, which are then ready for LC-MS/MS analysis.[12]
Signaling Pathways and Logical Relationships
The Challenge of Dynamic Range in Proteomics
Illustration of how high-abundance proteins can mask the detection of low-abundance proteins.
Principle of Action for Enrichment Technologies
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]
- 5. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics Technologies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant Proteomics Methods to Reach Low-Abundance Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Low-Abundance Proteins in Plasma and Serum Proteomics | PreOmics [preomics.com]
Enhancing Chemotherapy: A Comparative Guide to JH-RE-06 in Peer-Reviewed Research
For researchers and drug development professionals exploring novel strategies to overcome chemotherapy resistance, the small molecule inhibitor JH-RE-06 has emerged as a significant adjunct to traditional DNA-damaging agents. This guide provides an objective comparison, based on peer-reviewed publications, of the effects of combining this compound with cisplatin, a standard chemotherapy drug, versus cisplatin monotherapy. The data presented herein is synthesized from in vitro and in vivo studies, highlighting the potential of this compound to enhance therapeutic efficacy by modulating the cellular response to DNA damage.
Mechanism of Action: A Shift from Apoptosis to Senescence
This compound is a potent inhibitor of the REV1-REV7 interface, disrupting REV1-POLζ-mediated mutagenic translesion synthesis (TLS).[1][2][3] TLS is a DNA damage tolerance pathway that can contribute to both intrinsic and acquired chemoresistance in cancer cells.[1][4][5] By inhibiting this pathway, this compound prevents the recruitment of the mutagenic DNA polymerase ζ (POLζ).[1][2][6][7]
Interestingly, the combination of this compound with cisplatin does not lead to an increase in apoptosis, the typical mechanism of cell death induced by cisplatin.[1][4][8] Instead, it profoundly alters the biological response to one of induced senescence, a state of irreversible cell cycle arrest, followed by cell death.[1][4][8] This shift is characterized by increased expression of senescence markers such as senescence-associated β-galactosidase (SA-β-Gal), p21, and inflammatory cytokines IL6 and IL8, along with a reduction in the proliferation marker Ki67.[1][4][8]
Signaling Pathway Diagram
Caption: Mechanism of this compound in combination with cisplatin.
Quantitative Performance Comparison
The following tables summarize the quantitative data from peer-reviewed studies, comparing the effects of cisplatin monotherapy with the combination of cisplatin and this compound.
Table 1: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Treatment | Outcome Measure | Result | Reference |
| HT1080 (human fibrosarcoma) | Cisplatin (0.5 μM) + this compound (1.5 μM) | Colony Formation | Significant reduction compared to Cisplatin alone | [6] |
| A375 (human melanoma) | Cisplatin (0.5 μM) + this compound (1.5 μM) | Colony Formation | Significant reduction compared to Cisplatin alone | [6] |
| KP (mouse lung adenocarcinoma) | Cisplatin + this compound | Cytotoxicity | Enhanced | [6] |
| LNCap (human prostate adenocarcinoma) | Cisplatin + this compound | Cytotoxicity | Enhanced | [6] |
| Rev1+/+ MEFs | Cisplatin (0.5 μM) + this compound (1.5 μM) | Colony Forming Ability | Significantly reduced | [6] |
| Rev1-/- MEFs | Cisplatin (0.5 μM) + this compound (1.5 μM) | Colony Forming Ability | No significant reduction compared to Cisplatin alone | [6] |
Table 2: In Vivo Efficacy in Mouse Xenograft Models
| Xenograft Model | Treatment | Outcome Measure | Result | Reference |
| A375 (human melanoma) | Cisplatin + this compound | Tumor Growth | Suppression of tumor growth | [6] |
| A375 (human melanoma) | Cisplatin + this compound | Animal Survival | Prolonged survival | [3] |
| A375 & SKOV3 | Cisplatin (1 mg/kg) + this compound (1.5 μM or 3 μM) | Ki67 Staining (Proliferation) | Significantly reduced compared to Cisplatin alone | [1] |
| A375 & SKOV3 | Cisplatin (1 mg/kg) + this compound (1.5 μM or 3 μM) | Cleaved Caspase-3 (Apoptosis) | No significant increase (suppressed apoptosis) | [1][4] |
| A375 & SKOV3 | Cisplatin (1 mg/kg) + this compound (1.5 μM or 3 μM) | SA-β-Gal Staining (Senescence) | Increased compared to Cisplatin alone | [1][4] |
Key Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the publications.
Clonogenic Survival Assay
Objective: To assess the long-term proliferative capacity of cancer cells after treatment.
Methodology:
-
Cell Plating: 300 cells are plated in triplicate in 6-well plates and incubated for 24 hours at 37°C.[2]
-
Treatment: The media is replaced with fresh media containing either DMSO (control), cisplatin alone (e.g., 0.5 μM), this compound alone, or a combination of cisplatin and this compound (e.g., 1.5 μM).[2][6] Cells are treated for 24 hours.[6]
-
Recovery: After treatment, the media is changed, and the cells are allowed to recover and form colonies for 7 days.[2]
-
Staining: Colonies are fixed with a solution of 50% methanol and 10% glacial acetic acid for 10 minutes.[2] Subsequently, they are stained with 0.02% Coomassie Brilliant Blue R-250.[2][6]
-
Quantification: Colonies containing at least 40 cells are counted.[2]
Mouse Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of the combination therapy.
Methodology:
-
Tumor Implantation: A375 human melanoma cells are injected into NCRNU-F (nude) mice to establish xenograft tumors.[6]
-
Treatment Groups: Once tumors reach a size of approximately 100 mm³, mice are randomized into four groups: (1) Saline (vehicle), (2) Cisplatin alone, (3) this compound alone, and (4) Cisplatin and this compound combination.[6]
-
Drug Administration: Treatments are administered via twice-weekly injections for a period of 5 weeks.[6]
-
Tumor Monitoring: Tumor volume and animal survival are monitored throughout the study.[6]
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed, and sectioned for histological analysis, including staining for Ki67 and Cleaved Caspase-3.[4]
Experimental Workflow Diagram
Caption: Workflow for in vivo mouse xenograft studies.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Objective: To detect senescent cells in vitro and in vivo.
Methodology:
-
Cell/Tissue Preparation: For in vitro studies, cells are grown on coverslips and treated as described in the clonogenic assay. For in vivo studies, tumor tissues are sectioned.
-
Fixation: Samples are fixed with a formaldehyde/glutaraldehyde solution.
-
Staining: Samples are incubated overnight at 37°C with a staining solution containing X-gal at pH 6.0.
-
Visualization: Senescent cells stain blue due to the activity of β-galactosidase at this specific pH.[4]
-
Quantification: The percentage of blue-stained cells or the intensity of the blue stain in tissues is quantified.[4]
Conclusion
The peer-reviewed literature strongly suggests that this compound, when used in combination with cisplatin, significantly enhances the anti-tumor effects of the chemotherapy. This is achieved not by amplifying apoptosis, but by inducing a state of cellular senescence. The provided data and protocols offer a foundation for further research into the clinical potential of targeting the translesion synthesis pathway to improve cancer therapy outcomes. The development of more potent and pharmacologically optimized derivatives of this compound is an active area of research.[9]
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A molecular glue to overcome cancer drug resistance? | EurekAlert! [eurekalert.org]
Navigating Antigen Retrieval in Immunohistochemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a widely used antigen retrieval method in immunohistochemistry (IHC). While the query specified "JH-RE-06 antigen retrieval," extensive research indicates that this compound is a REV1 inhibitor used in cancer therapy research and is not documented as an antigen retrieval reagent.[1][2][3][4][5][6] Therefore, this guide will focus on a standard and extensively documented method, Heat-Induced Epitope Retrieval (HIER) using citrate buffer, to illustrate the principles and comparative data relevant to antigen retrieval in IHC.
Principles of Antigen Retrieval
Formalin fixation, a common step in preparing tissue samples for IHC, creates cross-links between proteins that can mask antigenic epitopes, preventing antibody binding.[7] Antigen retrieval is a critical step that reverses these cross-links, unmasking the epitopes and allowing for successful immunostaining.
Comparative Analysis of a Standard Antigen Retrieval Method: HIER with Citrate Buffer
Heat-Induced Epitope Retrieval (HIER) with a citrate buffer is one of the most common and effective methods for unmasking epitopes in formalin-fixed, paraffin-embedded (FFPE) tissues. The performance of this method can be evaluated based on several parameters.
| Parameter | Performance Characteristic | Supporting Data/Observations |
| Effectiveness | High efficiency in reversing formalin-induced cross-links for a wide range of antibodies. | The most commonly used antigen retrieval is a citrate buffer method.[7] |
| pH Sensitivity | Optimal results are typically achieved at a pH of 6.0. | The protocol specifies using 10 mM citrate buffer at pH 6.0.[7] |
| Temperature and Time | Requires heating to 95-100°C for an optimal duration, which may need to be determined by the user. | A common recommendation is incubation at 95-100°C for 10 minutes.[7] |
| Reproducibility | Generally high, but can be influenced by variations in heating equipment and tissue processing. | Inter-laboratory variations can lead to difficulties in standardizing IHC results. |
| Tissue Integrity | Can sometimes lead to tissue damage or detachment from the slide if incubation times are excessive. | Careful optimization of heating time is recommended to prevent tissue damage. |
| Compatibility | Compatible with most automated and manual IHC staining platforms. | Widely used in various IHC protocols.[7][8] |
Experimental Protocol: Immunohistochemistry with HIER
The following is a generalized protocol for IHC on FFPE tissue sections, incorporating HIER with citrate buffer.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[7]
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.[7]
-
Hydrate sections by sequential immersion in 95%, 70%, and 50% ethanol for 3 minutes each.[7]
-
Rinse with distilled water.
2. Antigen Retrieval (HIER):
-
Arrange slides in a staining container.
-
Pour 300 ml of 10 mM citrate buffer (pH 6.0) into the container.
-
Incubate at 95-100°C for 10 minutes (optimal time may vary).[7]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[7]
-
Rinse slides twice with PBS for 5 minutes each.[7]
3. Immunohistochemical Staining:
-
Peroxidase Block: Incubate sections in 3% H2O2 solution to block endogenous peroxidase activity.[7]
-
Blocking: (Optional) Incubate with a blocking buffer (e.g., 10% fetal bovine serum) to reduce non-specific antibody binding.[7]
-
Primary Antibody Incubation: Apply the primary antibody at the appropriate dilution and incubate (e.g., overnight at 4°C).
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate.
-
Detection: Apply streptavidin-HRP conjugates and incubate.[7]
-
Chromogen: Add DAB substrate solution to develop the color.[7]
-
Counterstaining: (Optional) Counterstain with hematoxylin to visualize cell nuclei.[7]
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then coverslip.[7]
Visualizing the Workflow
The following diagram illustrates the key stages of a typical IHC experiment incorporating antigen retrieval.
Caption: Workflow of Immunohistochemistry with Antigen Retrieval.
Signaling Pathway Context: The Role of REV1 in DNA Damage Response
While this compound is not an antigen retrieval agent, it is a small molecule inhibitor of REV1, a key player in the translesion synthesis (TLS) pathway of DNA damage tolerance.[1][3][5] The following diagram illustrates the simplified signaling context in which this compound acts.
Caption: Simplified schematic of this compound action on the REV1 pathway.
References
- 1. pnas.org [pnas.org]
- 2. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. cancer.wisc.edu [cancer.wisc.edu]
Benchmarking JH-RE-06: Enhancing Chemotherapeutic Efficacy by Targeting Mutagenic Translesion Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the novel small molecule inhibitor JH-RE-06 in combination with the chemotherapeutic agent cisplatin, against cisplatin treatment alone. The experimental data presented herein demonstrates the potential of this compound as a powerful adjuvant to conventional cancer therapies by targeting the mutagenic translesion synthesis (TLS) pathway.
Executive Summary
This compound is a first-in-class inhibitor of the REV1-REV7 interface, a critical interaction for the recruitment of DNA polymerase ζ (POLζ) and subsequent mutagenic translesion synthesis.[1][2][3][4] By disrupting this pathway, this compound sensitizes cancer cells to DNA-damaging agents like cisplatin. This guide summarizes key experimental findings that highlight the synergistic effects of combining this compound with cisplatin in various cancer models, leading to enhanced cytotoxicity, suppression of tumor growth, and prolonged survival. The underlying mechanism of this enhanced efficacy is not through increased apoptosis, but rather by inducing hallmarks of cellular senescence.[5][6][7]
Data Presentation
In Vitro Efficacy: Enhancement of Cisplatin Cytotoxicity
The following table summarizes the significant reduction in colony formation ability when this compound is used in combination with cisplatin across various cancer cell lines.
| Cell Line | Treatment | Concentration | Outcome | Reference |
| HT1080 (Human Fibrosarcoma) | Cisplatin + this compound | 0.5 µM Cisplatin, 1.5 µM this compound | Significantly reduced colony forming ability compared to cisplatin alone. | [3] |
| A375 (Human Melanoma) | Cisplatin + this compound | 0.5 µM Cisplatin, 1.5 µM this compound | Significantly reduced colony forming ability compared to cisplatin alone. | [3] |
| KP (Mouse Lung Adenocarcinoma) | Cisplatin + this compound | Not specified | Enhanced cytotoxicity of cisplatin. | [3] |
| LNCaP (Human Prostate Adenocarcinoma) | Cisplatin + this compound | Not specified | Enhanced cytotoxicity of cisplatin. | [3] |
| MEF (Mouse Embryonic Fibroblasts, Rev1+/+) | Cisplatin + this compound | 0.5 µM Cisplatin, 1.5 µM this compound | Significantly reduced colony forming ability compared to cisplatin alone. | [3] |
| MEF (Mouse Embryonic Fibroblasts, Rev1-/-) | Cisplatin + this compound | 0.5 µM Cisplatin, 1.5 µM this compound | No significant sensitization to cisplatin. | [3] |
In Vivo Efficacy: Suppression of Tumor Growth in a Xenograft Model
The combination of this compound and cisplatin demonstrates a profound inhibition of tumor growth in a human melanoma (A375) xenograft mouse model.
| Treatment Group | Dosage | Tumor Growth | Survival | Reference |
| Saline | N/A | Progressive tumor growth | - | [3] |
| This compound alone | 1.6 mg/kg | Minimal effect on tumor growth | - | [3] |
| Cisplatin alone | 1.0 mg/kg | Moderate inhibition of tumor growth | - | [3] |
| Cisplatin + this compound | 1.0 mg/kg Cisplatin, 1.6 mg/kg this compound | Virtually complete inhibition of tumor growth | Significantly longer survival | [3] |
Mechanism of Action: Signaling Pathway
This compound targets the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism that can contribute to chemoresistance. The diagram below illustrates the mechanism by which this compound disrupts this pathway.
Caption: Mechanism of this compound in disrupting the mutagenic translesion synthesis pathway.
Experimental Protocols
Clonogenic Survival Assay
This assay was utilized to assess the long-term proliferative capacity of cancer cells after treatment.
-
Cell Plating: 300 cells per well were plated in triplicate in 6-well plates and incubated for 24 hours at 37°C.[1]
-
Treatment: The culture medium was replaced with fresh medium containing either DMSO (control), cisplatin (0.5 µM), this compound (1.5 µM), or a combination of cisplatin and this compound.[3] Cells were incubated for an additional 24 hours.[1][3]
-
Recovery: After treatment, the medium was replaced with fresh drug-free medium, and the cells were allowed to form colonies for 5-7 days.[1][3]
-
Staining and Quantification: The colonies were fixed with a solution of 50% methanol and 10% glacial acetic acid for 10 minutes.[1] Subsequently, colonies were stained with 0.02% Coomassie Brilliant Blue R-250.[1][3] Colonies containing at least 40 cells were counted.[1] Relative cell survival was calculated by normalizing the colony counts of treated samples to the DMSO or untreated controls.[1]
A375 Xenograft Mouse Model
This in vivo model was used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: A375 human melanoma cells were injected into NCRNU-F (nude) female mice (6-8 weeks old).[1][3]
-
Treatment Initiation: When tumors reached a size of approximately 100 mm³, mice were randomized into four treatment groups (n=6 mice per group): saline (vehicle), this compound alone (1.6 mg/kg), cisplatin alone (1.0 mg/kg), and the combination of this compound and cisplatin.[3]
-
Drug Administration: Treatments were administered via intra-tumor injection twice weekly for 5 weeks.[1][3] The drug formulation consisted of 10% DMSO, 10% ethanol, 40% PEG-400, and 50% saline.[3]
-
Monitoring: Tumor volumes and mouse survival were monitored throughout the study.[3]
Experimental Workflow
The following diagram outlines the general workflow for evaluating the synergistic effect of this compound and cisplatin.
Caption: General experimental workflow for in vitro and in vivo benchmarking of this compound.
Conclusion
The presented data strongly supports the role of this compound as a promising chemosensitizing agent. By specifically inhibiting the REV1-REV7 interaction and disrupting mutagenic translesion synthesis, this compound enhances the efficacy of cisplatin in both in vitro and in vivo cancer models.[3] This novel approach of targeting DNA damage tolerance pathways offers a new avenue for overcoming chemoresistance and improving patient outcomes in oncology. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JH-RE-06: A Guide to Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the REV1 inhibitor JH-RE-06 with alternative compounds, focusing on its performance in cross-reactivity and on-target efficacy. The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug development programs.
Introduction to this compound and Translesion Synthesis Inhibition
This compound is a small molecule inhibitor that disrupts the interaction between two key proteins, REV1 and REV7. This interaction is critical for the process of mutagenic translesion synthesis (TLS), a DNA damage tolerance pathway that allows cells to replicate past DNA lesions.[1][2] While essential for cell survival, the TLS pathway is often exploited by cancer cells to develop resistance to DNA-damaging chemotherapies like cisplatin. By inhibiting the REV1-REV7 interface, this compound prevents the recruitment of the catalytic subunit of DNA polymerase ζ (POLζ), effectively blocking mutagenic TLS and sensitizing cancer cells to chemotherapy.[3][4] A more stable version of this compound, this compound.NaOH, has also been developed.
On-Target Performance: this compound vs. Alternative REV1 Inhibitors
The C-terminal domain (CTD) of REV1 possesses two distinct interaction interfaces that are crucial for its function as a scaffold protein in the TLS pathway. This compound targets the REV1-REV7 interface. In contrast, other experimental inhibitors have been developed to target the REV1-interacting region (RIR) interface, which is responsible for recruiting other TLS polymerases like POLη, POLι, and POLκ. This distinction in binding sites forms the basis for comparing their on-target performance.
| Inhibitor | Target Interface | Mechanism of Action | Reported IC50/EC50 | Key Cellular Effects |
| This compound | REV1-REV7 | Induces REV1 dimerization, blocking REV7 binding and POLζ recruitment.[1][3] | IC50: 0.78 µM (in vitro)[2][5] | Sensitizes cancer cells to cisplatin; reduces cisplatin-induced mutagenesis.[3] |
| This compound.NaOH | REV1-REV7 | More stable version of this compound with a similar mechanism. | Not explicitly reported, but used in studies at similar concentrations to this compound. | Fails to sensitize cancer cells to ionizing radiation. |
| "Drug 4" (7922759) | REV1-RIR | Disrupts the interaction between REV1 and other TLS polymerases (POLη, POLι, POLκ). | Not explicitly reported. | Fails to sensitize cancer cells to ionizing radiation. |
| "Drug 5" (4053831) | REV1-RIR | Disrupts the interaction between REV1 and other TLS polymerases. | Not explicitly reported. | Fails to sensitize cancer cells to ionizing radiation. |
Cross-Reactivity and Off-Target Effects
A critical aspect of drug development is understanding a compound's selectivity. While direct, quantitative cross-reactivity data from broad panel screens (e.g., kinase panels) for this compound is not publicly available, the initial discovery paper by Wojtaszek et al. (2019) suggests a high degree of specificity. The authors argue that complementary genetic experiments, such as the loss of this compound's sensitizing effect in REV1-knockout cells, strongly indicate that its cellular activity is mediated through REV1 and not due to off-target effects.
However, a subsequent study has suggested that this compound may not be exclusively specific to the REV1-REV7 interaction, with evidence indicating it can also disrupt the function of REV1's interactions with Y-family polymerases at the RIR interface.[6] This suggests a broader inhibitory profile than initially reported, which could have implications for its therapeutic window and potential side effects.
Summary of Available Cross-Reactivity Information:
| Compound | Cross-Reactivity Data | Qualitative Assessment |
| This compound | No public data from broad selectivity panels. | Initially suggested to be highly specific for the REV1-REV7 interaction based on genetic studies. A later study suggests it may also affect REV1-RIR interactions.[6] |
| "Drug 4" (7922759) | No public data available. | Specificity for the REV1-RIR interface is claimed, but broader off-target profile is unknown. |
| "Drug 5" (4053831) | No public data available. | Specificity for the REV1-RIR interface is claimed, but broader off-target profile is unknown. |
Experimental Methodologies
AlphaScreen™ Assay for REV1-REV7 Interaction
This in vitro assay was utilized to determine the IC50 of this compound. The principle of this assay is based on the proximity of two beads: a donor bead and an acceptor bead. One bead is coated with a tagged REV1 protein, and the other with a tagged REV7 protein. When the proteins interact, the beads are brought into close proximity, allowing for the transfer of energy from the donor to the acceptor bead upon excitation, which then emits a detectable signal. An inhibitor that disrupts the protein-protein interaction will cause a decrease in this signal.
Clonogenic Survival Assay
This cell-based assay is used to assess the ability of a single cell to grow into a colony. It is a key method for evaluating the cytotoxic and cytostatic effects of a compound. In the context of this compound, this assay was used to demonstrate its ability to sensitize cancer cells to cisplatin. Cells are treated with the compound(s) of interest, and after a period of incubation, the number of surviving colonies is counted.
Visualizing the Mechanism of Action
To illustrate the targeted pathway and the experimental workflow, the following diagrams are provided.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Implications of inhibition of Rev1 interaction with Y family DNA polymerases for cisplatin chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for JH-RE-06
Disclaimer: A specific Safety Data Sheet (SDS) for JH-RE-06 was not located. The following disposal procedures are based on general guidelines for the handling of hazardous and chemotherapeutic research compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.
The following provides essential logistical and safety information for the proper disposal of the DNA synthesis inhibitor, this compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Waste Classification and Handling
This compound and materials contaminated with it are classified as hazardous chemotherapeutic waste. This classification necessitates specific handling and disposal methods to mitigate risks to human health and the environment.
Data Presentation: Waste Stream Management
| Waste Type | Container Requirement | Disposal Protocol |
| Solid Waste | Yellow, puncture-resistant, rigid container labeled "Trace Chemotherapy" or "Chemotherapeutic Waste."[1][2] | Collect items such as contaminated gloves, gowns, plasticware, and empty vials.[1][3] The container should be sealed when full and placed in a designated biohazard box for pickup.[1] |
| Liquid Waste | Leak-proof, tightly sealed container (glass or plastic) compatible with the waste, labeled "Hazardous Waste" or "Chemotherapeutic Waste."[1] | Collect unused portions of this compound solutions and contaminated solvents. Do not pour down the drain.[1] The container must be clearly labeled with the chemical name and concentration.[2] |
| Sharps Waste | Yellow, puncture-proof, leak-proof sharps container labeled "Chemo Sharps" or "Chemotherapeutic Waste."[1][3] | Dispose of needles, syringes, and other sharps contaminated with this compound.[3] Do not overfill the container.[4] |
| Bulk Chemotherapy Waste | Original container or a designated, compatible, sealed container labeled with a hazardous waste tag.[2] | Includes unused or expired pure this compound. This waste must be disposed of through your institution's hazardous chemical waste program.[1][2] |
Experimental Protocol: Spill Cleanup
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.
Methodology:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include double gloves, a protective gown, and safety goggles.
-
Contain the Spill:
-
For liquid spills, use absorbent pads to contain and absorb the material.
-
For solid or powder spills, gently cover with wet absorbent gauze to prevent aerosolization.
-
-
Clean the Area: Once the spilled material is absorbed, clean the contaminated area with soap and water.
-
Dispose of Cleanup Materials: All materials used for the spill cleanup, including absorbent pads and PPE, must be disposed of as solid chemotherapeutic waste in a designated yellow bag or container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Safe Handling and Disposal of JH-RE-06: A Guide for Laboratory Professionals
JH-RE-06 is a potent inhibitor of the REV1-REV7 interface, a critical component in mutagenic translesion synthesis (TLS). Its role in sensitizing cancer cells to chemotherapy makes it a valuable tool in drug development research. However, its potency necessitates stringent safety protocols to protect researchers. This document provides essential safety, handling, and disposal information for laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, a comprehensive PPE strategy is crucial to minimize exposure.[1][2][3]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3] For procedures with a higher risk of splashing, such as during reconstitution of the solid compound, a full-face shield should be worn in addition to goggles.[3]
-
Hand Protection: Due to the high skin-penetration capability of DMSO, selecting the correct gloves is critical.[4] Nitrile gloves may not provide adequate protection against DMSO. It is recommended to use butyl rubber gloves or to wear two pairs of nitrile gloves ("double-gloving"), changing the outer pair frequently.[4] Always inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should never be used to touch common surfaces like doorknobs or keyboards.[3]
-
Body Protection: A lab coat that covers the arms and fastens in the front is required.[2][5] For larger quantities or when there is a significant risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of solid this compound and any procedures involving its solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[2][5]
Operational Plans: Storage and Handling
Proper storage and handling are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| Storage Temperature (Solid) | 0°C (short term), -20°C (long term, desiccated) | [6] |
| Storage Temperature (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months) | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [6] |
| Solubility in DMSO | 12 mg/mL to 100 mg/mL (may require ultrasonic bath) | [7][8] |
| Shipping Condition | Ambient temperature | [9] |
Experimental Protocols: Reconstitution and Use
Reconstituting Solid this compound:
-
Preparation: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation, which could affect the compound's stability.
-
Engineering Controls: Perform all work inside a certified chemical fume hood.
-
Aliquot Calculation: Determine the required concentration and volume of DMSO needed. It is advisable to prepare a concentrated stock solution (e.g., 10 mM) and create smaller aliquots for daily use to avoid repeated freeze-thaw cycles.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the solid this compound. The compound is soluble in DMSO.[6][9] For higher concentrations, an ultrasonic bath may be necessary to ensure complete dissolution.[8]
-
Storage: Store the stock solution in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Handling this compound/DMSO Solutions:
-
PPE: Always wear the recommended PPE, including appropriate gloves and eye protection.
-
Fume Hood: All work with the this compound solution should be conducted in a chemical fume hood to minimize inhalation exposure to volatile DMSO and any potential aerosols.[2][5]
-
Cross-Contamination: Since DMSO readily penetrates the skin and can carry other substances with it, extreme care must be taken to avoid mixing this compound with other hazardous materials.[4][10]
-
Labeling: Clearly label all containers with the chemical name, concentration, solvent, and date of preparation.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Liquid Waste: Unused this compound/DMSO solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.[11] Do not pour any solutions containing this compound or DMSO down the drain.[10][11]
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be placed in a sealed, labeled hazardous waste bag or container for incineration.[12]
-
Decontamination: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) in a fume hood. The rinsate must be collected as hazardous waste.
Spill Management
In the event of a spill, a quick and informed response is crucial to mitigate risks.[7] Laboratory personnel should be familiar with the location and use of the lab's spill kit.
Emergency Spill Workflow:
-
Alert Personnel: Immediately alert others in the vicinity.[6]
-
Assess the Spill: Determine the nature and size of the spill. If the spill is large, involves highly volatile substances, or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Don PPE: Before attempting cleanup, don the appropriate PPE from the spill kit, including chemical splash goggles, double gloves, and a lab coat.[7]
-
Containment and Cleanup:
-
For Liquid Spills (this compound/DMSO solution): Cover the spill with an inert absorbent material (e.g., chemical spill pads or vermiculite), starting from the outside and working inwards to prevent spreading.[7][13] Do not use combustible materials like paper towels to absorb large spills of flammable solvents.
-
For Solid Spills: Gently cover the powder with a damp paper towel to avoid creating dust.[7][13]
-
-
Collection: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste bag or container.[7][12]
-
Decontamination: Wipe the spill area with a towel dampened with soap and water or another appropriate cleaning solution.[6] Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the waste container. Arrange for pickup by your institution's hazardous waste management team.
-
Reporting: Report the incident to your supervisor and EHS office as required by your institution's policies.
Caption: Workflow for managing a chemical spill of this compound.
References
- 1. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 2. pozescaf.com [pozescaf.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. quora.com [quora.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. fishersci.com [fishersci.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. westlab.com [westlab.com]
- 13. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
